molecular formula C8H5F3N2O B13131890 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Katalognummer: B13131890
Molekulargewicht: 202.13 g/mol
InChI-Schlüssel: BDVLQVFKFIAROJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a high-value chemical scaffold in medicinal chemistry and oncology research. The pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, known for its ability to act as a hinge binder in kinase inhibitors . This structure is a key intermediate for developing targeted cancer therapies. Research has demonstrated that analogous 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3) . Abnormal activation of the FGFR signaling pathway is critically involved in the progression of various cancers, including breast, lung, and liver cancers, making it a validated therapeutic target . The incorporation of the trifluoromethyl group at the 5-position is a strategic modification that can enhance potency by forming additional hydrogen bond interactions within the kinase domain, as suggested by structure-based design studies . Beyond FGFRs, the pyrrolopyridine scaffold is found in other approved therapeutics, such as the kinase inhibitor Pexidartinib, underscoring its broad utility in developing anti-cancer agents . This product is intended for use in laboratory research as a key synthetic intermediate or as a building block for investigating new biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H5F3N2O

Molekulargewicht

202.13 g/mol

IUPAC-Name

5-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-1-4-2-6(14)13-7(4)12-3-5/h1,3H,2H2,(H,12,13,14)

InChI-Schlüssel

BDVLQVFKFIAROJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(NC1=O)N=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

1H and 13C NMR chemical shifts for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Authored by: Gemini, Senior Application Scientist

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For the title compound, the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group, combined with the inherent aromaticity of the pyrrolo[2,3-b]pyridine core, will govern the spectral features. The predicted chemical shifts are based on data from substituted 7-azaindoles and related trifluoromethylated heterocycles.[1][2][3][4]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized atom numbering system is essential.

cluster_molecule 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C4 C4 C3a C3a C4->C3a C5 C5 C5->C4 CF3 CF₃ C5->CF3 C6 C6 C6->C5 N7 N7 C7a C7a N7->C7a C7a->C6 C3a->N7 C3 C3H₂ C3a->C3 N1 N1-H N1->C7a C2 C2=O C2->N1 C3->C2

Caption: Molecular structure and numbering scheme for NMR assignments.

Predicted ¹H NMR Chemical Shifts

The expected proton NMR spectrum will exhibit signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the pyrrolone ring, and the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4~8.3 - 8.5d~2.0Deshielded by the adjacent N7 and the CF₃ group.
H6~8.0 - 8.2d~2.0Influenced by the CF₃ group at C5.
H3~3.6 - 3.8s-Aliphatic CH₂ adjacent to a carbonyl group.
N1-H~11.0 - 12.0br s-Exchangeable proton, chemical shift is solvent and concentration dependent.
Predicted ¹³C NMR Chemical Shifts

The carbon spectrum will show signals for the aromatic carbons, the carbonyl carbon, the aliphatic carbon, and the trifluoromethyl carbon, which will appear as a quartet due to one-bond coupling with the fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (¹JCF, Hz)Notes
C2~170 - 175s-Carbonyl carbon.
C7a~148 - 152s-Bridgehead carbon.
C4~145 - 148q~3-5Deshielded by N7.
C6~135 - 138s-Aromatic carbon.
C5~120 - 125q~30-35Carbon attached to the CF₃ group.
CF₃~123 - 127q~270-275Trifluoromethyl carbon.
C3a~115 - 120s-Bridgehead carbon.
C3~35 - 40s-Aliphatic methylene carbon.

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous NMR data for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a systematic approach involving a series of 1D and 2D NMR experiments is recommended.

Sample Preparation
  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It will also allow for the observation of the N-H proton signal.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following set of experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR : A standard one-dimensional proton NMR experiment. This will provide information on the chemical shifts, multiplicities (splitting patterns), and integration of the proton signals.

  • ¹³C{¹H} NMR : A standard one-dimensional carbon-13 NMR experiment with proton decoupling. This will yield the chemical shifts of all carbon atoms.

  • ¹⁹F NMR : A one-dimensional fluorine-19 NMR experiment. This is crucial for observing the signal of the CF₃ group and can provide information about its electronic environment.[5][6]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

  • COSY (Correlation Spectroscopy) : A 2D homonuclear correlation experiment that shows which protons are coupled to each other. This is useful for identifying adjacent protons in the aromatic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence) : A 2D heteronuclear correlation experiment that correlates proton signals with their directly attached carbon signals. This is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : A 2D heteronuclear correlation experiment that shows correlations between protons and carbons over two to three bonds. This is critical for assigning quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecule.

Visualization of Experimental Workflow

The logical flow of experiments for the complete structural elucidation is outlined below.

cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) B 1D ¹H NMR (Chemical Shifts, Multiplicities, Integrals) A->B C 1D ¹³C{¹H} & DEPT-135 NMR (Carbon Chemical Shifts & Types) A->C D 2D COSY (¹H-¹H Correlations) B->D E 2D HSQC (¹H-¹³C Direct Correlations) B->E F 2D HMBC (¹H-¹³C Long-Range Correlations) B->F C->E C->F G Complete Structure Elucidation & Spectral Assignment D->G E->G F->G

Caption: Recommended workflow for the complete NMR-based structural analysis.

Data Interpretation and Structural Verification

The combination of the above experiments will provide a self-validating system for the structural confirmation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • HSQC will unambiguously link the signals of H3, H4, and H6 to their corresponding carbon atoms (C3, C4, and C6).

  • HMBC will be instrumental in confirming the overall structure. Key expected correlations include:

    • H3 protons to C2, C3a, and C4.

    • H4 proton to C3a, C5, C6, and C7a.

    • H6 proton to C4, C5, and C7a.

    • N1-H proton to C2, C7a, and C3a.

  • The characteristic quartet multiplicity of C5 and C4 in the ¹³C NMR spectrum, due to coupling with the CF₃ group, will further confirm the position of the trifluoromethyl substituent.

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the ¹H and ¹³C NMR chemical shifts of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. By following the detailed experimental protocols and data interpretation strategies outlined herein, a complete and unambiguous structural characterization of this important molecule can be achieved, thereby supporting its further development in various scientific applications.

References

  • MilliporeSigma. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

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  • Shi, F., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 418-424. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(8), 1367-1374. [Link]

  • Velcicky, J., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 941-958. [Link]

  • Sun, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • MilliporeSigma. 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(1), 35-46. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1842. [Link]

  • Al-Zoubi, R. M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Kozanecka-Okupnik, W., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(2), M1673. [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. [Link]

  • Tolstoy, P. M., et al. (2017). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Journal of Fluorine Chemistry, 203, 169-175. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. Semantic Scholar. [Link]

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  • Supporting Information. trifluorotoluene (1c): 1H NMR (400 MHz, CDCl3): δ = 7.76 (d, J = 8.0 Hz, 1H), 7.62 (d. [Link]

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  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 35-46. [Link]

  • Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–459. [Link]

  • PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787. [Link]

  • Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7935-7949. [Link]

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  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1641-1646. [Link]

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Physicochemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a highly specialized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry. Combining the hydrogen-bonding versatility of a 7-azaoxindole core with the metabolic robustness of a trifluoromethyl (-CF 3​ ) group, this molecule serves as a critical building block for designing kinase inhibitors and SHP2 allosteric modulators[1]. This whitepaper provides a rigorous analysis of its structural architecture, quantitative physicochemical properties, and the standardized experimental workflows required for its characterization.

Structural and Electronic Architecture

The physicochemical behavior of this compound is governed by two primary structural features:

  • The 7-Azaoxindole Core: Unlike standard oxindoles, the incorporation of the pyridine nitrogen (N7) introduces a localized dipole and an additional hydrogen-bond acceptor. In solution and solid states, the molecule predominantly exists in the lactam (2-oxo) form rather than the lactim (2-hydroxy) tautomer, which heavily dictates its interaction with aqueous environments ()[2].

  • The 5-Trifluoromethyl Substituent: The -CF 3​ group is strongly electron-withdrawing via both inductive and hyperconjugative effects. Positioned at C5, it pulls electron density away from the bicyclic core. This drastically reduces the basicity of the N7 nitrogen while simultaneously increasing the acidity of the N1-H proton ()[3]. Furthermore, the bulky, highly lipophilic nature of the C-F bonds enhances membrane permeability and completely blocks cytochrome P450-mediated oxidation at the C5 position[4].

Tautomerism Lactam Lactam Form (2-Oxo) Dominant Species Lactim Lactim Form (2-Hydroxy) Minor Species Lactam->Lactim Tautomeric Equilibrium CF3 5-CF3 Group (Electron Withdrawing) CF3->Lactam Inductive Pull (Increases N1 Acidity)

Figure 1: Tautomeric equilibrium of the 7-azaoxindole core and the electronic influence of the 5-CF3 group.

Quantitative Physicochemical Profile

Understanding the baseline metrics of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below summarizes its theoretical and extrapolated properties based on its functional groups.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 202.13 g/mol Highly efficient size for fragment-based drug discovery (FBDD); strictly Lipinski-compliant.
Topological Polar Surface Area 41.5 ŲIdeal for passive transcellular permeation, including blood-brain barrier (BBB) crossing.
LogP (Calculated) ~ 1.8 - 2.2Balanced lipophilicity. The -CF 3​ group increases LogP, offset slightly by the polar N7 atom.
pKa (N1-H, Acidic) ~ 9.2 - 9.8Weakly acidic. The molecule remains predominantly neutral at physiological pH (7.4).
pKa (N7, Basic) < 2.0Very weakly basic. The EWG effect of the -CF 3​ group suppresses protonation at N7.
Hydrogen Bond Donors 1 (N1-H)Critical for anchoring into target protein pockets (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (N7, C=O)Facilitates directional orientation and water-network displacement within the binding site.

Experimental Methodologies for Profiling

To empirically validate the physicochemical parameters of this scaffold, rigorous analytical protocols must be employed. The following methodologies are engineered to account for the specific solubility and ionization challenges posed by fluorinated heterocycles ()[5].

Workflow Prep Compound Sourcing & Prep (5-CF3-7-Azaoxindole) pKa pKa Determination (Yasuda-Shedlovsky Extrapolation) Prep->pKa Establishes charge state LogD Lipophilicity Profiling (Shake-Flask LC-UV/MS) pKa->LogD Dictates pH 7.4 buffer use Sol Thermodynamic Solubility (Miniaturized Shake-Flask) pKa->Sol Guides pH-dependent assay

Figure 2: Sequential physicochemical characterization workflow for fluorinated azaoxindoles.

Protocol 1: Potentiometric Determination of pKa via Yasuda-Shedlovsky Extrapolation
  • Causality: The neutral form of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits poor aqueous solubility. Direct aqueous titration often leads to precipitation, yielding false inflection points. By titrating in varying ratios of a water-miscible co-solvent and extrapolating to 0% co-solvent, we obtain the true thermodynamic aqueous pKa, ensuring the protocol is self-validating regardless of the compound's hydrophobicity[5].

  • Step 1: Standardization. Calibrate a highly sensitive glass pH electrode using standard buffers (pH 2.0 to 12.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in 100% spectroscopy-grade methanol to create a concentrated stock solution.

  • Step 3: Co-solvent Titration. Prepare three distinct titration vials containing the compound at 30%, 40%, and 50% methanol/water (v/v) ratios. Maintain a constant ionic strength using 0.15 M KCl.

  • Step 4: Data Acquisition. Titrate each solution from pH 2.0 to 11.0 using 0.5 M KOH and 0.5 M HCl as titrants under an argon atmosphere to prevent CO 2​ absorption.

  • Step 5: Extrapolation. Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Apply the Yasuda-Shedlovsky equation to extrapolate the y-intercept, which represents the true aqueous pKa.

Protocol 2: LogD(7.4) Determination via the Shake-Flask Method
  • Causality: While computational LogP provides a baseline, the actual lipophilicity at physiological pH (LogD) dictates membrane permeability. Pre-saturating the phases prevents mutual solubility effects during the assay from altering the phase volume ratio, ensuring precise concentration calculations and preventing systemic error[5].

  • Step 1: Phase Saturation. Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Allow phase separation to achieve mutual saturation.

  • Step 2: Sample Spiking. Dissolve the compound in the pre-saturated octanol phase to a concentration of 1 mg/mL.

  • Step 3: Partitioning. Transfer 1 mL of the spiked octanol and 1 mL of the pre-saturated aqueous buffer into a borosilicate glass vial.

  • Step 4: Equilibration. Agitate the vials on an orbital shaker at 300 rpm for 60 minutes at 25.0 °C to ensure complete thermodynamic partitioning.

  • Step 5: Separation. Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and establish a sharp phase boundary.

  • Step 6: Quantification. Carefully sample both phases. Quantify the compound concentration in each phase using LC-UV/MS. Calculate LogD as Log10​([ConcentrationOctanol​]/[ConcentrationBuffer​]) .

Implications in Drug Design

The integration of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one into a drug discovery pipeline offers distinct advantages. The 7-azaoxindole core acts as a rigid bioisostere to traditional indoles, providing a bidentate hydrogen-bonding motif that is highly effective at engaging the ATP-binding sites of kinases. Concurrently, the 5-CF 3​ group acts as a metabolic shield. By replacing the oxidatively labile C-H bond at the 5-position with robust C-F bonds, the molecule resists degradation by hepatic CYP450 enzymes, thereby extending the in vivo half-life and improving oral bioavailability[3].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 1031-1064.[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

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mechanism of action for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Authored by a Senior Application Scientist

Foreword: The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, represents a "privileged structure" in medicinal chemistry. Its ability to mimic the purine core and establish critical hydrogen bond interactions with protein targets has led to its incorporation into numerous clinically evaluated and approved drugs. The introduction of a trifluoromethyl group at the 5-position and an oxo group at the 2-position creates a unique chemical entity—5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one—whose derivatives have emerged as potent modulators of key cellular signaling pathways. This guide provides an in-depth exploration of their mechanisms of action, focusing on the causality behind experimental design and the validation of findings for researchers and drug development professionals.

Core Molecular Scaffolding and Mechanistic Implications

The 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is a sophisticated construct. The 7-azaindole nucleus itself is an exceptional bioisostere for indole, offering a hydrogen bond donor (the pyrrole -NH) and a hydrogen bond acceptor (the pyridine N7 nitrogen) that are crucial for anchoring to the hinge region of many protein kinases[1]. The trifluoromethyl (CF3) group at the C5 position is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of the heterocyclic system and enhance metabolic stability. Furthermore, this group can engage in specific hydrophobic or electrostatic interactions within target protein pockets, often leading to enhanced potency and selectivity[2]. The 2-oxo functional group provides an additional point for interaction and influences the overall electronic distribution and planarity of the molecule.

This unique combination of features predisposes these derivatives to act as potent inhibitors of several key enzyme families, most notably protein kinases.

Primary Mechanism of Action: Protein Kinase Inhibition

The vast majority of research on this scaffold has centered on its ability to inhibit protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been shown to target a range of kinases, often by acting as ATP-competitive inhibitors.

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play pivotal roles in cell growth, differentiation, and survival. Aberrant RTK signaling is a common driver of oncogenesis.

Abnormal FGFR signaling is implicated in various cancers. Derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors[2].

  • Mechanism: These compounds are designed to bind to the ATP-binding pocket of the FGFR kinase domain. The 7-azaindole core typically forms hydrogen bonds with the hinge region of the kinase, while the trifluoromethyl group can interact with specific residues to improve activity. For instance, the CF3 group can form a hydrogen bond with the backbone amide of Gly485 in FGFR1, a crucial interaction for enhancing inhibitory potency[2]. Inhibition of FGFR blocks the downstream signaling cascade, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing cell proliferation and inducing apoptosis.

  • Signaling Pathway Diagram:

    FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ADP ADP FGFR->ADP P P FGFR->P Autophosphorylation PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Derivative 5-(CF3)-pyrrolo[2,3-b]pyridin-2-one Derivative Derivative->FGFR Inhibits ATP ATP ATP->FGFR MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation AKT->Proliferation

    FGFR Signaling Inhibition

The c-Met (hepatocyte growth factor receptor) and Anaplastic Lymphoma Kinase (ALK) are other RTKs that are validated cancer targets. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create potent inhibitors of both kinases[3][4].

  • Mechanism: Similar to FGFR inhibition, these derivatives compete with ATP for the kinase domain's binding site. Dual inhibition is often possible due to structural similarities in the ATP-binding pockets of these kinases. By blocking c-Met and ALK, these compounds can halt signaling pathways that drive cell motility, invasion, and proliferation in various cancers, including non-small cell lung cancer and gastric cancer[3][5].

Targeting Non-Receptor Tyrosine Kinases

FAK is a key mediator of integrin and growth factor receptor signaling, playing a central role in cell adhesion, migration, and survival.

  • Mechanism: Fragment-based drug discovery has identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FAK[6]. These compounds occupy the ATP-binding site, preventing the phosphorylation of FAK and its downstream targets like paxillin and Src. This disruption of the focal adhesion signaling complex leads to reduced cell motility and can induce apoptosis in anchorage-dependent cells.

Targeting Serine/Threonine Kinases

GSK3β is implicated in a multitude of cellular processes, and its hyperactivity is linked to neurodegenerative diseases like Alzheimer's. Azaindolin-2-one derivatives, which share the core structure, have been developed as dual inhibitors of GSK3β and tau protein aggregation[7].

  • Mechanism: These compounds are predicted to bind to the ATP site of GSK3β. The azaindole moiety acts as a hinge-binding motif[7]. By inhibiting GSK3β, these derivatives can reduce the hyperphosphorylation of tau, a key pathological event in Alzheimer's disease. The planar, aromatic nature of the scaffold may also contribute to its ability to interfere directly with the fibrillization of tau protein[7].

  • Workflow for Assessing Dual Inhibition:

    GSK3B_Workflow Start Synthesized Derivative Assay1 In Vitro GSK3β Kinase Assay Start->Assay1 Assay2 Thioflavin T Tau Aggregation Assay Start->Assay2 Data1 Calculate IC50 (GSK3β Inhibition) Assay1->Data1 Data2 Measure Tau Fibril Formation Assay2->Data2 CellAssay Cell-Based Assay (e.g., SH-SY5Y cells) Data1->CellAssay Potent Inhibitor Data2->CellAssay Potent Inhibitor Endpoint Assess p-Tau Levels & Neuroprotection CellAssay->Endpoint Result Dual-Acting Candidate Endpoint->Result

    Dual GSK3β/Tau Aggregation Inhibition Workflow

Non-Kinase Mechanisms of Action

While kinase inhibition is the predominant mechanism, the versatility of the scaffold allows for interaction with other target classes.

Influenza Virus PB2 Subunit Inhibition

The influenza virus relies on an RNA-dependent RNA polymerase (RdRP) for replication. This polymerase is a heterotrimeric complex consisting of PA, PB1, and PB2 subunits.

  • Mechanism: Specific derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been identified as potent inhibitors of the PB2 subunit[8]. The PB2 subunit is responsible for "cap-snatching," a process where it binds to the 5' cap of host pre-mRNAs to initiate viral transcription. These small molecule inhibitors are predicted through molecular docking to bind to the cap-binding domain of PB2, preventing this interaction and thereby halting viral replication[8]. This represents a promising antiviral strategy targeting a crucial viral-specific process.

Tubulin Polymerization Inhibition

Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.

  • Mechanism: Certain 1H-pyrrolo[3,2-c]pyridine derivatives, isomers of the 7-azaindole scaffold, have been designed as colchicine-binding site inhibitors[9]. These compounds disrupt microtubule dynamics by binding to β-tubulin at or near the colchicine site. This prevents the polymerization of tubulin into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis of cancer cells[9]. While this has been demonstrated for an isomeric scaffold, the structural similarities suggest that 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives could potentially be adapted to target tubulin.

Quantitative Data Summary

The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate higher potency.

Derivative Class/TargetRepresentative CompoundIC50 (nM)Target Cell Line(s)Reference
FGFR1 Inhibitor Compound 4h 74T1 (mouse breast)[2]
c-Met Inhibitor Compound 9 22.8MKN-45, EBC-1[3]
GSK3β Inhibitor Compound (E)-2f 1700N/A (Enzymatic)[7]
Influenza PB2 Binder Compound 12b KD = 110N/A (Biophysical)[8]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different assays requires caution.

Key Experimental Protocols

Validating the mechanism of action requires a suite of robust biochemical and cellular assays.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

Objective: To determine the IC50 value of a derivative against a specific protein kinase.

  • Preparation: Recombinant human FGFR1 kinase is sourced. The test compound is serially diluted in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well plate, add the kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding a solution containing ATP, often at its Km concentration, and MgCl2. The final volume is typically 25-50 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent readout (e.g., ADP-Glo™, HTRF®).

  • Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the compound's effect on the enzyme's primary function—phosphorylation. Running a control reaction with no inhibitor (100% activity) and a control with a known potent inhibitor or no enzyme (0% activity) validates the assay window. The ATP concentration is kept at or near its Km to ensure that the inhibition measured is competitive with respect to ATP.

Protocol: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a derivative on a cancer cell line.

  • Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells for an FGFR inhibitor) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a 2-4 hour incubation, living cells with active mitochondrial dehydrogenases will have converted the yellow MTT into purple formazan crystals. The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the crystals.

  • Quantification: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Absorbance values are converted to percentage of viable cells relative to the vehicle control. These values are plotted against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Causality and Self-Validation: This assay links target inhibition to a cellular phenotype (reduced proliferation). The use of a vehicle control establishes the baseline for normal cell growth. The dose-dependent decrease in viability provides strong evidence that the observed effect is due to the compound and not an artifact.

Conclusion

Derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are a versatile and potent class of compounds, with their primary mechanism of action being the inhibition of a diverse range of protein kinases. Their efficacy stems from the strategic combination of the 7-azaindole scaffold, which serves as an excellent hinge-binding element, and the trifluoromethyl group, which enhances potency and modulates physicochemical properties. While kinase inhibition is the most explored avenue, emerging research into non-kinase targets like viral polymerases highlights the broad therapeutic potential of this scaffold. A thorough mechanistic understanding, validated through a systematic battery of biochemical and cellular assays as outlined in this guide, is paramount for the successful progression of these promising molecules in drug discovery pipelines.

References

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm301413a]
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31053507/]
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00551H]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26950400/]
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/19/12/19759]
  • c-Met Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/19/12/19759/htm]
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26071372/]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-bioevaluation-of-derivatives-Li-Wang/85600c3298c9f0b83e6a2c270d4c7287955877c4]
  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI. [URL: https://www.mdpi.com/1424-8247/15/4/425]
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200213X]
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [URL: https://iris.unipa.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3194_pdf.pdf]
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]

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Physicochemical Profiling of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Molecular Weight, Lipophilicity, and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently evaluate chemical building blocks that serve as the foundation for next-generation therapeutics. Among these, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1936700-15-0) stands out as a highly privileged scaffold[1].

This technical guide dissects the structural causality behind its molecular weight (MW) and lipophilicity (LogP). By understanding how the trifluoromethyl (–CF₃) group and the lactam (pyridin-2-one) motif interact at a physicochemical level, researchers can better leverage this azaindole derivative in Fragment-Based Drug Discovery (FBDD) and lead optimization workflows.

Structural Dynamics and Molecular Weight Causality

The compound possesses the molecular formula C₈H₅F₃N₂O[1].

  • Mass Specifications: The calculated exact mass is 202.035 Da, with a standard molecular weight of 202.13 g/mol [2].

  • Causality in FBDD: In fragment-based drug discovery, the "Rule of Three" dictates that ideal starting fragments should have a MW < 300 Da. At 202.13 g/mol , this compound provides a substantial "molecular weight budget" of nearly 300 Da before hitting the Lipinski Rule of 5 limit (500 Da). This allows medicinal chemists ample room to append solubilizing groups or target-specific pharmacophores without compromising oral bioavailability. Furthermore, the rigid bicyclic azaindole core minimizes entropy loss upon binding to target proteins (such as kinase hinges).

Mechanistic Insights into Lipophilicity (LogP) and the Fluorine Effect

Lipophilicity is the primary driver of passive membrane permeability, target affinity, and metabolic clearance. For this specific scaffold, the partition coefficient (AlogP) is estimated to be approximately 1.99[2]. This places the molecule in the highly desirable "Goldilocks zone" (LogP 1.5–3.0)—lipophilic enough to cross lipid bilayers, but polar enough to avoid excessive non-specific plasma protein binding.

This optimal LogP is the result of a delicate physicochemical tug-of-war between two key functional groups:

  • The Fluorine Effect (–CF₃): The trifluoromethyl group is profoundly lipophilic. While fluorine is the most electronegative element, its low polarizability means the electrons in the C–F bonds are held tightly and do not easily engage in transient dipole interactions with water. This creates a hydrophobic, "Teflon-like" shield that repels water, driving the molecule out of the aqueous phase and into the lipid phase[3]. Furthermore, the strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the adjacent heterocyclic system, modulating the LogD at physiological pH[4].

  • The Lactam Motif: The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core exhibits lactam-lactim tautomerism. The lactam form provides a distinct hydrogen bond donor (NH) and acceptor (C=O). These polar vectors counteract the extreme hydrophobicity of the –CF₃ group, ensuring the molecule maintains sufficient aqueous solubility for systemic circulation.

SPR_Logic Root 5-(Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridin-2(3H)-one CF3 -CF3 Group Root->CF3 Lactam Lactam Motif Root->Lactam Azaindole Azaindole Core Root->Azaindole CF3_1 Increases Lipophilicity (Teflon-like Shield) CF3->CF3_1 CF3_2 Enhances Metabolic Stability (Blocks CYP450) CF3->CF3_2 Lactam_1 H-Bond Donor (NH) & Acceptor (C=O) Lactam->Lactam_1 Lactam_2 Modulates pKa & LogD(7.4) Lactam->Lactam_2 Azaindole_1 Rigid Scaffold (Low Entropy Loss) Azaindole->Azaindole_1 Azaindole_2 Kinase Hinge Binding Potential Azaindole->Azaindole_2

Fig 1: SPR logic tree of key functional groups and their physicochemical impact.

Quantitative Data Summary

To facilitate rapid decision-making in lead optimization, the quantitative physicochemical properties of the compound are summarized below.

PropertyValueCausality / Drug Design Implication
Chemical Name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-onePrivileged azaindole scaffold for kinase hinge binding.
CAS Number 1936700-15-0[1]Unique identifier for procurement and database cross-referencing.
Molecular Formula C₈H₅F₃N₂O[1]Highly fluorinated, low-complexity core.
Molecular Weight 202.13 g/mol [2]Ideal for FBDD (Rule of 3 compliant); leaves a ~300 Da budget.
H-Bond Donors (HBD) 1 (Lactam NH)Maintains solubility while allowing target-specific H-bonding.
H-Bond Acceptors (HBA) 2 (Lactam C=O, Pyridine N)Facilitates interactions with water, preventing excessive lipophilicity.
Estimated LogP (AlogP) ~1.99[2]Optimal "Goldilocks" zone for passive membrane permeability.

Experimental Workflows: Self-Validating Systems

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Causality: HRMS confirms not just the nominal mass, but the exact isotopic distribution. This is critical for fluorinated compounds to ensure the –CF₃ group is intact and no defluorination occurred during synthesis or storage.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate ionization.

  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to achieve mass accuracy < 5 ppm.

  • Ionization: Inject the sample using Electrospray Ionization (ESI) in both positive (ESI+) and negative (ESI-) modes. The lactam NH readily deprotonates in ESI-, yielding an [M-H]⁻ ion at m/z 201.027.

  • Validation: Compare the observed m/z with the theoretical exact mass. A mass error of < 2 ppm acts as a self-validating check for structural integrity.

Protocol B: RP-HPLC Method for Empirical LogP Determination (OECD 117)

Causality: The traditional Shake-Flask method is labor-intensive and prone to emulsion formation. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) provides a highly reproducible, self-validating system by directly correlating chromatographic retention time with lipophilicity[5][6].

  • Standard Selection: Select 6 reference substances with known LogP values ranging from 0 to 6 (e.g., 2-butanone, acetanilide, phenol, chlorobenzene)[5].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v). Crucial Step: Buffer the aqueous phase to pH 7.4 (e.g., 10 mM ammonium acetate). This ensures the lactam is maintained in its physiologically relevant state, measuring the true LogD₇.₄.

  • Chromatography: Inject the reference standards and the test compound onto a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)[6].

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each peak: k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained marker like thiourea).

  • Interpolation: Plot logk′ versus the known LogP of the standards. Interpolate the LogP of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one from the linear regression equation. The system is self-validating: a standard curve linearity of R2>0.99 confirms the column's hydrophobic partitioning behavior is functioning correctly.

RPHPLC_Workflow A Prepare Reference Standards (Known LogP 0 to 6) B Prepare 5-(CF3)-... Sample Solution C Isocratic RP-HPLC (C18 Column, OECD 117) D Determine Retention Times (tR) C->D E Calculate Capacity Factor (k') D->E F Plot log k' vs LogP (Calibration Curve) E->F G Interpolate Sample LogP (Target: ~1.8 - 2.0) F->G AB AB AB->C

Fig 2: Self-validating RP-HPLC workflow for LogP determination (OECD 117).

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Methodological & Application

step-by-step synthesis protocol for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Abstract The 7-azaindoxindole core, particularly its fluorinated derivatives, has emerged as a privileged scaffold in modern medicinal chemistry. Specifically, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a critical building block for the development of novel therapeutics, including SHP2 inhibitors[1] and PARP7 inhibitors[2]. This application note details a highly robust, self-validating two-step synthetic protocol to access this core from commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[3].

Mechanistic Rationale & Synthetic Strategy

Direct oxidation of electron-deficient azaindoles to their corresponding oxindoles often suffers from poor regioselectivity and low yields due to over-oxidation or competitive ring-opening. To circumvent this, our protocol utilizes a reliable two-step sequence:

  • Oxidative Dibromination: The starting 7-azaindole is treated with Pyridinium tribromide in a biphasic tert-butanol/water system. The pyrrole ring undergoes electrophilic bromination at the C3 position. Water acts as an oxygen nucleophile, attacking the resulting iminium intermediate at C2, followed by a second bromination to yield the 3,3-dibromo-oxindole intermediate. The use of a t -BuOH/H 2​ O co-solvent system is critical here; it ensures the solubility of the organic starting material while providing the necessary aqueous nucleophile for the oxidation step.

  • Reductive Debromination: The geminal dibromide is selectively reduced using Zinc dust in glacial acetic acid. Zinc undergoes oxidative insertion into the labile C-Br bonds, followed by protonation from the acetic acid, yielding the desired methylene group at C3 without reducing the aromatic pyridine ring or the trifluoromethyl group.

SynthesisPathway SM 5-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine (Starting Material) Int 3,3-Dibromo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Intermediate) SM->Int Pyridinium tribromide t-BuOH / H2O, rt Prod 5-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Target Product) Int->Prod Zn dust, AcOH rt

Fig 1: Two-step synthetic workflow for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-(Trifluoromethyl)-7-azaindole186.141.01.86 gStarting Material
Pyridinium tribromide319.823.09.60 gOxidizing/Brominating Agent
tert-Butanol / Water (1:1 v/v)--40 mLCo-solvent System
Zinc Dust (Activated)65.384.02.61 gReducing Agent
Glacial Acetic Acid60.05-20 mLSolvent / Proton Source

Step-by-Step Experimental Protocol

Safety Note: All procedures must be conducted in a properly functioning fume hood. Pyridinium tribromide is corrosive and a lachrymator. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 3,3-Dibromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.86 g, 10.0 mmol) in 20 mL of tert-butanol.

  • Aqueous Addition: Add 20 mL of deionized water to the solution. The mixture may become slightly cloudy; ensure vigorous stirring to maintain a fine suspension.

  • Bromination: Portion-wise, add Pyridinium tribromide (9.60 g, 30.0 mmol) over 15 minutes at room temperature. Causality: Portion-wise addition prevents rapid temperature spikes, minimizing the formation of unwanted N-brominated side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a more polar intermediate spot.

  • Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer successively with water (2 x 30 mL) and saturated aqueous sodium thiosulfate (30 mL) to quench any residual active bromine species.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the crude 3,3-dibromo intermediate as a yellow-orange solid. This intermediate is generally pure enough to be used directly in the next step without further purification.

Step 2: Reduction to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Solvation: Dissolve the crude 3,3-dibromo intermediate from Step 1 in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Reduction: While stirring vigorously at room temperature, slowly add activated Zinc dust (2.61 g, 40.0 mmol) in small portions over 20 minutes. Causality: The reduction is exothermic. Controlled addition prevents the solvent from boiling and suppresses the over-reduction of the pyridine ring.

  • Maturation: Allow the suspension to stir at room temperature for 2 hours. Monitor via LC-MS or TLC to ensure complete disappearance of the dibromo species.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove unreacted zinc and zinc salts. Wash the Celite pad with additional Ethyl Acetate (30 mL).

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dissolve the residue in Ethyl Acetate (50 mL) and carefully wash with saturated aqueous NaHCO 3​ until the aqueous phase is slightly basic (pH ~8).

  • Final Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to yield the pure target compound.

Analytical Validation (Expected Data)

To ensure the integrity of the synthesized self-validating system, the product must be characterized. The expected analytical profile is as follows:

  • LC-MS (ESI+): m/z calculated for C 8​ H 6​ F 3​ N 2​ O [M+H] + : 203.04; Found: 203.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 11.35 (br s, 1H, NH), 8.32 (s, 1H, Pyridine-H), 7.85 (s, 1H, Pyridine-H), 3.65 (s, 2H, CH 2​ ). Diagnostic Note: The presence of the singlet at ~3.65 ppm integrating to 2 protons confirms the successful reduction of the gem-dibromide to the active methylene group of the oxindole.

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Application Note: Solvation Mechanics and In Vitro Protocols for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: In Vitro Cell Culture Assays, Kinase Inhibition Profiling, and Phenotypic Screening

Executive Summary

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a highly specialized, lipophilic 7-azaoxindole derivative. Compounds featuring the 7-azaoxindole core are frequently utilized in drug development as potent, ATP-competitive kinase inhibitors (targeting pathways such as PI3K/Akt/mTOR and JAK/STAT)[1][2][3]. However, the integration of a trifluoromethyl (-CF₃) group at the 5-position drastically alters its physicochemical profile, rendering it highly hydrophobic and challenging to formulate for aqueous cell culture environments.

This technical guide outlines a self-validating protocol for the dissolution, handling, and in vitro application of this compound. By understanding the causality between the molecule's structural thermodynamics and solvent interactions, researchers can prevent micro-precipitation, avoid solvent-induced cytotoxicity, and ensure reproducible assay data.

Physicochemical Profiling & Solvation Causality

To successfully dissolve a compound, one must first deconstruct its barriers to solvation. The difficulty in dissolving 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one arises from two competing structural features:

  • High Crystal Lattice Energy: The 7-azaoxindole core contains a lactam/pyridone motif (a hydrogen bond donor in the N-H, and acceptors in the C=O and pyridine nitrogen). This allows the molecules to form tightly packed, highly stable intermolecular hydrogen-bonded networks in their solid state.

  • Extreme Hydrophobicity: The -CF₃ group is profoundly lipophilic and electron-withdrawing. It actively repels water molecules, meaning the thermodynamic penalty for introducing this compound into an aqueous buffer is exceptionally high[4].

The Solvation Strategy: To break the crystal lattice, a strong polar aprotic solvent is mandatory. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal choice because its highly polarized S=O bond acts as a potent hydrogen bond acceptor, disrupting the lactam N-H bonds of the azaoxindole core, while its methyl groups solvate the hydrophobic -CF₃ moiety[5][6].

Quantitative Compound Profile
PropertyValueSolvation Implication & Causality
Molecular Formula C₈H₅F₃N₂O-
Molecular Weight 202.13 g/mol Requires exactly 2.02 mg per 1 mL to achieve a 10 mM stock solution.
Core Structure 7-AzaoxindoleHigh H-bonding potential; necessitates a polar aprotic solvent (DMSO) to break lattice energy.
Functional Group 5-TrifluoromethylSeverely limits aqueous solubility; highly susceptible to moisture-induced precipitation[7].
Recommended Solvent Anhydrous DMSOMust be ≥99.9% pure and anhydrous. Hygroscopic water absorption will crash the compound out of solution[7].

Experimental Workflow & Preparation Protocols

Master Stock Solution Preparation (10 mM)

Objective: Create a thermodynamically stable, highly concentrated master stock that can be stored long-term without degradation.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which will immediately ruin the solubility of the -CF₃ compound.

  • Weighing: Accurately weigh 2.02 mg of the compound using an analytical balance into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the tube[7].

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 5–10 minutes. The kinetic energy from sonication helps overcome the initial activation energy required to break the azaoxindole hydrogen bonds.

  • Validation: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent repeated freeze-thaw cycles, which can force the hydrophobic compound out of solution. Store at -20°C[8].

Workflow A 1. Weigh Compound (2.02 mg) B 2. Add Anhydrous DMSO (1.0 mL for 10 mM) A->B C 3. Vortex & Sonicate (Ensure Clear Solution) B->C D 4. Aliquot & Store (-20°C, Dark, Sealed) C->D E 5. Dilute in Media (Final DMSO ≤ 0.5%) D->E

Experimental workflow for preparing and diluting the 7-azaoxindole stock solution.

Cell Culture Treatment Protocol (In Vitro Assays)

Objective: Introduce the compound to living cells without causing "solvent shock" or compound precipitation.

Critical Rule: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v), and ideally should be kept at 0.1% (v/v). Concentrations above 1% DMSO independently induce cell cycle arrest (G1-stage accumulation) and baseline cytotoxicity, which will confound your assay results[9][10].

Step-by-Step Methodology:

  • Intermediate Dilution: Do not pipette the 10 mM DMSO stock directly into the cell culture well. Instead, prepare a 1000X intermediate working solution in DMSO. For a final assay concentration of 10 µM, prepare a 10 mM intermediate.

  • Media Pre-warming: Warm the complete cell culture medium (e.g., DMEM or RPMI with 10% FBS) to 37°C. Causality: Cold media decreases the solubility limit of the compound, causing immediate micro-precipitation of the -CF₃ moiety.

  • Aqueous Dilution: Add 1 µL of the intermediate DMSO solution to 999 µL of the pre-warmed media. Vortex immediately. This yields a 10 µM compound solution with exactly 0.1% DMSO.

  • Vehicle Control (Self-Validation): You must prepare a vehicle control well containing 0.1% DMSO in media without the compound. If the vehicle control shows reduced viability compared to an untreated control, your DMSO concentration is too high for that specific cell line.

  • Incubation: Aspirate old media from the cultured cells and gently apply the compound-treated media. Incubate for the desired time point (typically 48–72 hours for viability assays like MTT or SRB)[3].

Mechanistic Application: Kinase Inhibition

7-Azaoxindole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to competitively bind the ATP-binding pockets of kinases[2]. A primary application for these compounds in cell culture is the inhibition of the PI3K/Akt/mTOR survival pathway, a critical target in oncology and fibrotic disease research[3].

When the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative is successfully delivered into the intracellular space (facilitated by its high lipophilicity), it can disrupt this signaling cascade, ultimately leading to the cessation of cell proliferation and the induction of apoptosis.

Pathway Compound 5-(Trifluoromethyl)- 7-azaoxindole PI3K PI3K Lipid Kinase Compound->PI3K Competitive Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Transcriptional Control

Mechanism of action: 7-azaoxindole derivatives inhibiting the PI3K/Akt/mTOR survival pathway.

Troubleshooting & Quality Control

  • Issue: The compound crashes out (turns cloudy) when added to the culture media.

    • Causality: The local concentration of the compound exceeded its aqueous thermodynamic solubility limit before it could disperse.

    • Solution: Ensure the media is pre-warmed to 37°C. Add the DMSO stock dropwise while actively vortexing the media to ensure rapid, homogeneous dispersion.

  • Issue: Inconsistent assay results between different days.

    • Causality: DMSO is highly hygroscopic. If the master stock was opened repeatedly in a humid environment, water absorption caused the -CF₃ compound to slowly precipitate out of the stock solution over time[7].

    • Solution: Strictly adhere to the single-use aliquot protocol (Step 3.1.6). Discard any aliquots that have been left open to the atmosphere for prolonged periods.

References

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences Source: NIH / Nature Communications URL:[Link]

  • Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • DESIGN, SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY EVALUATION OF NEW 5-AZAISOINDIGO DERIVATIVES Source: Semantic Scholar / Heterocycles URL:[Link]

  • Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds Source: MDPI URL:[Link]

Sources

The Emergence of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Kinase Inhibitor Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can effectively and selectively modulate biological targets implicated in disease. Among these, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has proven to be a privileged structure, forming the foundation of numerous kinase inhibitors. This guide delves into the scientific rationale and practical applications of a specific derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a compound poised for significant interest in drug discovery. While direct, extensive research on this specific molecule is emerging, its structural components—the pyrrolopyridinone core and the trifluoromethyl group—are well-characterized, allowing for a robust, evidence-based projection of its utility.

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a lactam derivative of the 7-azaindole core, offers a distinct three-dimensional geometry and hydrogen bonding pattern compared to its parent structure. This modification can be pivotal in achieving selectivity and potency against specific kinase targets. The addition of a trifluoromethyl (-CF3) group at the 5-position is a strategic choice in medicinal chemistry. The -CF3 group is known to enhance metabolic stability, improve binding affinity through strong dipole interactions, and increase cell permeability, all of which are desirable properties for a drug candidate.[1]

This document serves as a comprehensive resource for researchers, providing detailed application notes and experimental protocols to facilitate the investigation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a potential kinase inhibitor.

Section 1: The Scientific Rationale - A Potential Kinase Inhibitor

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the realm of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[2] The lactam modification in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one may provide additional hydrogen bond donors and acceptors, potentially leading to novel interactions within the kinase hinge region.

Derivatives of the broader 1H-pyrrol-2(3H)-one class have demonstrated inhibitory activity against a range of kinases critical in oncology and immunology.[3] These include:

  • Traf2- and Nck-interacting kinase (TNIK): Implicated in the Wnt signaling pathway, often hyperactivated in colorectal cancer.[3]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is a known driver in various tumors.[3][4]

  • c-Met: A receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation.[3]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling in inflammatory and autoimmune diseases.[5]

  • Cyclin-Dependent Kinase 1 (CDK1): A central regulator of the cell cycle.[6]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical component of the DNA damage response pathway.[7][8]

Given this extensive background, it is highly probable that 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one will exhibit inhibitory activity against one or more protein kinases. The trifluoromethyl group can further enhance its potency and selectivity profile.[1][9][10]

Visualizing the Mechanism: Kinase Inhibition

The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor, which is the hypothesized mechanism for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site Substrate Protein Substrate PhosphorylatedSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphorylatedSubstrate Normal Signaling Kinase->Substrate Phosphorylates Inhibitor 5-(Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridin-2(3H)-one InhibitedKinase Kinase Enzyme Inhibitor->InhibitedKinase Competitively binds to ATP-binding site NoPhosphorylation No Phosphorylation (Signal Blocked) InhibitedKinase->NoPhosphorylation Inhibited Signaling

Caption: ATP-competitive kinase inhibition mechanism.

Section 2: Application Notes - Investigating Biological Activity

The primary application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in a research setting will be to characterize its potential as a kinase inhibitor and to evaluate its effects in cellular models of diseases where kinases are dysregulated, such as cancer and inflammatory disorders.

In Vitro Kinase Profiling

The initial step is to determine if the compound inhibits any kinases and to identify its primary targets. This is typically achieved through broad kinase panel screening services or by setting up individual in vitro kinase assays.

  • Objective: To determine the IC50 value of the compound against a panel of purified kinases.

  • Rationale: This will identify the potency and selectivity of the compound. A selective inhibitor will show high potency against a single or a small subset of kinases, while a multi-kinase inhibitor will be active against a broader range.

  • Key Considerations:

    • Start with a broad panel of kinases, especially those for which related pyrrolopyridine derivatives have shown activity (e.g., FGFR, JAK, CDK, ATM).

    • Perform dose-response curves to accurately determine the IC50 values for the most potently inhibited kinases.

    • Include a known inhibitor for each kinase as a positive control.

Cell-Based Assays for Target Validation

Once a primary kinase target is identified, the next step is to confirm that the compound can inhibit the kinase in a cellular context.

  • Objective: To assess the inhibition of downstream signaling pathways of the target kinase in cultured cells.

  • Rationale: This demonstrates that the compound is cell-permeable and can engage its target in a more complex biological environment.

  • Methodology:

    • Select a cell line where the target kinase is known to be active and drives a specific signaling pathway.

    • Treat the cells with varying concentrations of the compound.

    • Analyze the phosphorylation status of downstream substrates of the target kinase using techniques like Western blotting or ELISA. A reduction in phosphorylation indicates target engagement.

Cellular Proliferation and Viability Assays

A key desired outcome for many kinase inhibitors, particularly in oncology, is the inhibition of cancer cell growth.

  • Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.

  • Rationale: This provides a functional readout of the compound's anti-cancer potential.

  • Methodology:

    • Use a panel of cancer cell lines, ideally including those with known dependencies on the identified target kinase.

    • Treat the cells with a range of compound concentrations for a set period (e.g., 72 hours).

    • Assess cell viability using assays such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Quantitative Data Summary of Related Compounds

The following table summarizes the reported inhibitory activities of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases, providing a reference for the potential potency of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Compound Class Target Kinase Reported IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[4]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[4]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[4]
1H-pyrrolo[2,3-b]pyridine derivativeJAK31100 (initial hit)[5]
Pyrrolo[3,2-c]pyridine derivativeFMS Kinase30[11]
Pyrrolo-quinoline gamma-lactoneATM600[8]

Section 3: Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to characterize the biological activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This protocol describes a generic, high-throughput method to measure the inhibition of a purified kinase. The principle is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • ATP at a concentration close to the Km for the kinase

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (dissolved in DMSO)

  • Positive control inhibitor (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: a. In the 384-well plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells. b. Prepare a master mix containing the kinase reaction buffer, purified kinase, and peptide substrate. c. Add 5 µL of the master mix to each well. d. Prepare an ATP solution in kinase reaction buffer. e. To initiate the reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.

  • Detection: a. Allow the luminescent kinase assay reagent to equilibrate to room temperature. b. Add 10 µL of the reagent to each well. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Kinase Inhibition Assay

G start Start compound_prep Prepare serial dilutions of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in DMSO start->compound_prep plate_dispense Dispense compound dilutions and controls into a 384-well plate compound_prep->plate_dispense master_mix Prepare and add kinase/substrate master mix to each well plate_dispense->master_mix reaction_init Initiate reaction by adding ATP solution master_mix->reaction_init incubation Incubate at room temperature (e.g., 1 hour) reaction_init->incubation detection_reagent Add luminescent detection reagent (e.g., Kinase-Glo®) incubation->detection_reagent signal_read Read luminescence on a plate reader detection_reagent->signal_read data_analysis Normalize data and calculate IC50 values signal_read->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro luminescent kinase assay.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipettes and an absorbance plate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with DMSO). c. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the absorbance values to the vehicle control (100% viability). c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Conclusion

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one represents a promising scaffold for the development of novel kinase inhibitors. Its structural features suggest a high likelihood of activity against kinases implicated in cancer and other diseases. The application notes and protocols provided in this guide offer a solid framework for researchers to systematically investigate the biological effects of this compound and to unlock its therapeutic potential. As with any exploratory compound, careful experimental design, the use of appropriate controls, and thorough data analysis are paramount to obtaining reliable and meaningful results.

References

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. Available from: [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. PMC. Available from: [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Research International. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available from: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available from: [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. African Journals Online. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available from: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

Sources

Application Note: Advanced Catalytic Reduction Strategies for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (a 5-CF₃-7-aza-oxindole) is a highly privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of potent kinase inhibitors (e.g., FGFR and JAK inhibitors)[1][2]. The incorporation of the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability; however, it also profoundly alters the electronic landscape of the molecule.

The strong electron-withdrawing nature of both the -CF₃ group and the pyridine nitrogen drastically reduces the electron density at the C2 lactam carbonyl and the C3 methylene position. Consequently, traditional stoichiometric reduction methods (e.g., using LiAlH₄ or BH₃) often result in poor chemoselectivity, leading to over-reduction, ring-opening, or unwanted defluorination. To overcome these challenges, precision catalytic reduction methods are required. This guide details two critical catalytic workflows: the chemoselective reduction of the lactam to form 5-CF₃-7-azaindolines[3], and the asymmetric hydrogenation of C3-alkylidene derivatives to access chiral C3-substituted aza-oxindoles[4].

Pathway A: Chemoselective Lactam Reduction to 7-Azaindolines

7-Azaindolines are essential pharmacophores, but their synthesis via direct reduction of aza-oxindoles is notoriously difficult due to the diminished nucleophilicity of the lactam oxygen. We employ a transition-metal-catalyzed hydrosilylation strategy using Vaska's complex, [Ir(CO)Cl(PPh₃)₂], and tetramethyldisiloxane (TMDS).

Mechanistic Rationale

The Iridium catalyst activates the silane via oxidative addition, forming a highly reactive Ir-hydride-silyl species. This species selectively attacks the electrophilic lactam carbonyl, forming a silyl hemiaminal. Subsequent elimination of the siloxane yields a highly reactive iminium intermediate, which is rapidly trapped by a second hydride transfer to yield the azaindoline. This method completely avoids the defluorination of the -CF₃ group, a common artifact of harsh hydride reagents.

G A 5-CF3-Aza-oxindole (Lactam) C Silyl Hemiaminal Intermediate A->C Hydrosilylation (TMDS) B Ir-Silane Complex [Active Catalyst] B->C Catalysis D Iminium Ion Intermediate C->D -TMSO- E 5-CF3-Azaindoline (Product) D->E 2nd Hydride Transfer

Mechanism of Iridium-catalyzed silane reduction of aza-oxindole to azaindoline.

Pathway B: Asymmetric Hydrogenation of C3-Alkylidene Derivatives

To access chiral 3-substituted 5-(trifluoromethyl)-7-aza-oxindoles, the parent aza-oxindole is first subjected to a Knoevenagel condensation with an aldehyde to form a C3-alkylidene intermediate. The subsequent challenge is the enantioselective reduction of the exocyclic C=C bond.

Mechanistic Rationale

We utilize a Rhodium-catalyzed asymmetric hydrogenation utilizing a chiral bisphosphine ligand, such as (R)-BINAP or TangPhos. The pyridine nitrogen of the 7-aza-oxindole can act as a competitive coordinating group, potentially poisoning the catalyst or eroding enantioselectivity[5][6]. To counteract this, the reaction is performed in a slightly acidic medium (e.g., addition of catalytic TFA) or using a cationic Rh-complex [Rh(cod)((R)-BINAP)]BF₄ to modulate the basicity of the pyridine nitrogen, ensuring the metal coordinates exclusively to the enamide-like olefin and the lactam carbonyl.

G Substrate 3-Alkylidene-5-CF3 Aza-oxindole Complex Rh-Substrate Chelate Substrate->Complex Cat [Rh((R)-BINAP)]+ Catalyst Cat->Complex OxAdd Oxidative Addition (H2) Complex->OxAdd MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns Product Chiral C3-Substituted Aza-oxindole MigIns->Product Reductive Elimination

Catalytic cycle for Rh-mediated asymmetric hydrogenation of 3-alkylidene aza-oxindoles.

Quantitative Data & Catalyst Optimization

The following table summarizes the optimization parameters for both reduction pathways, demonstrating the causality between catalyst choice, silane/hydrogen source, and the resulting yield and stereoselectivity.

Reduction PathwayCatalyst System (mol%)Reductant / ConditionsYield (%)Chemoselectivity / ee (%)
Lactam Reduction [Ir(CO)Cl(PPh₃)₂] (2 mol%)TMDS (3.0 eq), Toluene, 80°C88%>99% (No defluorination)
Lactam Reduction B(C₆F₅)₃ (5 mol%)PhSiH₃ (2.5 eq), DCM, RT74%95% (Trace ring-opening)
Asymmetric H₂ [Rh(cod)((R)-BINAP)]BF₄ (2 mol%)H₂ (50 psi), DCM/MeOH, RT92%94% ee
Asymmetric H₂ [Ir(cod)(TangPhos)]BArF (1 mol%)H₂ (30 psi), Toluene, 50°C96%98% ee

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-7-azaindoline via Ir-Catalyzed Hydrosilylation

Self-Validation Note: To ensure reaction completion and prevent false positives, add 1,3,5-trimethoxybenzene as an internal standard to a crude reaction aliquot for quantitative ¹H-NMR analysis. The disappearance of the characteristic lactam N-H proton signal (~10.5 ppm) and the emergence of the indoline CH₂ protons (~3.6 ppm) validates the reduction.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk tube with 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 mmol, 202 mg) and Vaska's complex [Ir(CO)Cl(PPh₃)₂] (0.02 mmol, 15.6 mg, 2 mol%).

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene (10 mL) to the flask, followed by the dropwise addition of tetramethyldisiloxane (TMDS) (3.0 mmol, 403 mg).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 12 hours. The solution will transition from a pale yellow suspension to a homogeneous amber solution.

  • Quenching & Hydrolysis: Cool the reaction to 0 °C. Carefully add 2M HCl (5 mL) dropwise to hydrolyze the intermediate silyl amine. Stir vigorously for 1 hour at room temperature.

  • Workup: Basify the aqueous layer to pH 10 using saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure 7-azaindoline.

Protocol 2: Asymmetric Hydrogenation of C3-Alkylidene-5-(Trifluoromethyl)-7-aza-oxindole

Self-Validation Note: Validation of enantiomeric excess (ee) must be performed using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard prepared via an achiral Pd/C hydrogenation. This ensures the observed ee is a product of the chiral Rh-catalyst and not an artifact of resolution during isolation.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(cod)((R)-BINAP)]BF₄ (0.01 mmol, 1 mol%) in anhydrous, degassed DCM (2 mL). Stir for 10 minutes.

  • Substrate Addition: In a separate vial, dissolve the 3-alkylidene-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one substrate (1.0 mmol) in a mixture of DCM/MeOH (4 mL, 1:1 v/v). Transfer this solution to the catalyst mixture.

  • Hydrogenation: Transfer the combined mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 psi.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor hydrogen consumption via the pressure gauge.

  • Workup: Carefully vent the H₂ gas. Filter the crude reaction mixture through a short pad of Celite to remove the rhodium catalyst, eluting with DCM (10 mL).

  • Analysis: Concentrate the filtrate and analyze the crude mixture via ¹H-NMR to determine conversion (disappearance of the olefinic proton at ~7.8 ppm). Purify via flash chromatography and determine ee% via chiral HPLC.

References

  • EP1966202B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors Source: Google Patents URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances (RSC Publishing) URL:[Link]

  • Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1,8]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones Source: Organic Letters (ACS Publications) URL:[Link]

  • Iridium-catalyzed asymmetric hydrogenation of 3-substituted unsaturated oxindoles to prepare C3-mono substituted oxindoles Source: Tetrahedron (Sci-Hub) URL:[Link]

  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst Source: Journal of the American Chemical Society (PMC) URL:[Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group Source: Molecules (MDPI) URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Answering in the persona of a Senior Application Scientist.

Introduction:

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This 7-azaindolinone scaffold is a crucial intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis, however, is not without its challenges. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing trifluoromethyl group, necessitates carefully optimized conditions to achieve high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices. We will explore a robust synthetic strategy and provide detailed, actionable solutions to problems you may encounter.

Section 1: Proposed Synthetic Strategy

The most reliable pathway to the target compound involves a multi-step sequence. A common and effective approach is the construction of the 7-azaindole core via a base-mediated cyclization, followed by a selective oxidation at the C2 position. This strategy breaks down the complex synthesis into manageable, optimizable steps.

G cluster_1 Step 2: Pyrrole Ring Formation (Cyclization) cluster_2 Step 3: C2-Position Oxidation A 2-Amino-3-iodo-5- (trifluoromethyl)pyridine B 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine D Target Molecule: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b] pyridin-2(3H)-one B->D Selective Oxidation (e.g., NBS, H₂O) C Terminal Alkyne (e.g., Trimethylsilylacetylene) C->B

Caption: High-level workflow for the synthesis of the target 7-azaindolinone.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I'm observing very low yields during the pyrrole ring formation (Step 2). What are the likely causes and solutions?

Low yields in this crucial cyclization step are common and typically stem from competing side reactions or incomplete conversion. The electron-deficient pyridine ring can be challenging to work with.

Common Causes & Solutions:

  • Picoline Dimerization (if using a picoline-based route): Lithiated picoline intermediates are highly nucleophilic and can attack the starting material, leading to dimers.

    • Solution: Control the reaction temperature rigorously, keeping it low (e.g., -40 °C to -78 °C). A reverse addition strategy, where the picoline is added slowly to the base/nitrile mixture, can minimize the concentration of the reactive lithiated picoline and thus reduce self-condensation.[4]

  • Unfavorable Electronic Effects: The pyridine nitrogen withdraws electron density, which can hinder the desired cyclization.

    • Solution: The choice of base is critical. For intramolecular cyclization of an alkyne precursor, a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is often effective.[5] The use of additives like 18-crown-6 can sometimes enhance the reactivity of the base.[4]

  • Insufficient Base: Many 7-azaindole syntheses require more than a stoichiometric amount of strong base because the base is consumed in multiple steps of the reaction mechanism.

    • Solution: Using a slight excess of base (e.g., 2.1 equivalents of LDA or 1.2 equivalents of KOt-Bu) is often necessary to drive the reaction to completion.[4] Using only 1.0-1.1 equivalents can result in significantly lower yields.

Question 2: My final oxidation step (Step 3) is either failing or producing multiple products. How can I achieve clean conversion to the 2-oxo product?

Selective oxidation of the C2 position of the 7-azaindole core without over-oxidation or side reactions on the pyridine ring is a significant challenge.

Recommended Methods & Troubleshooting:

  • N-Bromosuccinimide (NBS) Mediated Oxidation: This is a common method for converting indoles to oxindoles. The reaction proceeds via an initial bromination at the C3 position, followed by hydrolysis.

    • Protocol Insight: The reaction is typically performed in a mixed solvent system like acetone/water or THF/water. The presence of water is crucial for the final hydrolysis step.

    • Troubleshooting: If you observe stable brominated intermediates, you may need to increase the water content or the reaction temperature to facilitate hydrolysis. If over-oxidation is an issue, lower the temperature and use exactly one equivalent of NBS.

  • Davis Oxaziridine Reagents: Reagents like 2-(phenylsulfonyl)-3-phenyloxaziridine offer a milder alternative for selective oxidation.

    • Protocol Insight: These reactions are often cleaner than halogen-based methods but can be slower. They are typically run in aprotic solvents like THF or CH₂Cl₂.

    • Troubleshooting: If the reaction is sluggish, a slight increase in temperature may be required. Ensure your starting material is fully dissolved, as solubility can be an issue.

Troubleshooting Logic for Oxidation:

G Start Low Yield in Oxidation Step CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC StartingMaterial Mainly Unreacted Starting Material CheckTLC->StartingMaterial MultipleProducts Multiple Unidentified Spots CheckTLC->MultipleProducts C3Bromo Stable C3-Bromo Intermediate Observed CheckTLC->C3Bromo Sol_SM Solution: - Increase reaction time/temp - Use stronger oxidant - Check oxidant quality StartingMaterial->Sol_SM Sol_MP Solution: - Lower reaction temperature - Use a milder, more selective oxidant - Check for N-oxidation MultipleProducts->Sol_MP Sol_C3B Solution (for NBS method): - Increase water in solvent mixture - Add catalytic acid/base - Gently heat to promote hydrolysis C3Bromo->Sol_C3B

Caption: Troubleshooting logic for the C2-oxidation step.

Question 3: How can I effectively purify the final product from persistent impurities?

The polarity of 7-azaindole derivatives can make purification tricky.

Purification Strategies:

MethodDescription & Best Use CaseKey Optimization Parameters
Column Chromatography The most common method. Due to the polar nature of the product, a normal-phase silica gel column is standard.Solvent System: Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. For highly polar compounds, a DCM/Methanol gradient may be necessary. Adding a small amount of triethylamine (~0.1%) can reduce peak tailing.[6]
Crystallization Highly effective for achieving high purity if a suitable solvent system can be found.Solvent Screening: Test solubility in various solvents (e.g., ethyl acetate, acetonitrile, methanol, isopropanol). Use a good solvent/anti-solvent system (e.g., dissolve in hot EtOAc, add hexanes until cloudy, then cool slowly).[6]
Reverse-Phase HPLC For difficult separations or for obtaining analytical-grade purity.Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typical. Note that the trifluoroacetate salt may form and require a subsequent basic workup if the free base is desired.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How does the trifluoromethyl (CF₃) group impact the synthesis? The CF₃ group is a strong electron-withdrawing group.[7] This has two main effects: 1) It deactivates the pyridine ring, making it less susceptible to certain electrophilic reactions but more susceptible to nucleophilic attack. 2) It increases the acidity of the N-H proton on the pyrrole ring, which can affect the choice of base and protecting groups.

  • FAQ 2: What are the critical starting materials and how does their purity affect the reaction? The key precursor is a substituted aminopyridine, such as 2-amino-3-iodo-5-(trifluoromethyl)pyridine.[5] The purity of this starting material is paramount. Halogenated impurities can lead to unwanted side products in subsequent cross-coupling reactions. Ensure purity by recrystallization or column chromatography before use.

  • FAQ 3: What analytical techniques are essential for monitoring this synthesis?

    • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time. Use a UV lamp for visualization.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product at each step and identifying major byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive technique for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the CF₃ group.

Section 4: Detailed Experimental Protocols

The following protocols are representative procedures based on established literature for analogous systems. They should be adapted and optimized for your specific laboratory conditions.

Protocol 4.1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Step 2)

This protocol is adapted from Sonogashira coupling and cyclization strategies used for similar heterocycles.[2][5]

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or THF) add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add a base, such as triethylamine (TEA, 3.0 eq) or diisopropylethylamine (DIPEA).

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, cool the reaction, filter through celite, and concentrate in vacuo. Purify the crude TMS-protected alkyne intermediate by column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified TMS-alkyne intermediate in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature for 1-2 hours to remove the TMS group. Monitor by TLC.

    • Remove the solvent in vacuo. To the crude deprotected alkyne, add anhydrous N-methyl-2-pyrrolidone (NMP) or toluene.

    • Add potassium tert-butoxide (KOt-Bu, 1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Heat the mixture to 100-120 °C for 2-12 hours, monitoring by LC-MS.[5]

    • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography (Hexane/EtOAc gradient) to yield the 7-azaindole core.

Protocol 4.2: Oxidation to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Step 3)

This is a generalized procedure for an NBS-mediated oxidation.

  • Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by LC-MS. The reaction may take several hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetone in vacuo.

  • Extract the aqueous residue with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or crystallization to obtain the final target molecule.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Patil, S. A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(1), 231-245. DOI: 10.1021/jm301434u. Retrieved from [Link]

  • Aarhus, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. DOI: 10.3390/molecules26113328. Retrieved from [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 167, 16-25. DOI: 10.1016/j.jfluchem.2014.06.014. Retrieved from [Link]

  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3438-3441. DOI: 10.1021/acs.orglett.6b01625. Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]

  • Wang, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1334-1340. DOI: 10.1039/D1QO01880A. Retrieved from [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. (2025, February 27). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing severe aqueous solubility challenges with 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will diagnose the fundamental thermodynamic causes of this compound's insolubility and provide field-proven, self-validating workflows for in vitro assays, in vivo dosing, and lead optimization.

Diagnostic Overview: The "Brick Dust" vs. "Grease Ball" Paradigm

To solve a solubility issue, you must first understand the thermodynamic barriers preventing dissolution. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a notoriously difficult molecule because it suffers from a dual-liability profile, acting as both a "brick dust" and a "grease ball" compound[1].

Table 1: Physicochemical Barriers to Aqueous Solubility

Structural MotifPhysicochemical EffectSolubility ClassificationPrimary Thermodynamic Barrier
Pyrrolo[2,3-b]pyridin-2(3H)-one Core Highly planar geometry; strong intermolecular hydrogen bonding (lactam NH and pyridine N)."Brick Dust" [1]High crystal lattice energy ( ΔHsub​ ); high melting point[2].
5-Trifluoromethyl ( CF3​ ) Group Extreme lipophilicity; electron-withdrawing nature reduces basicity of the pyridine nitrogen."Grease Ball" [1]High hydrophobicity (LogP); poor hydration energy ( ΔGhydr​ )[2].

Because the CF3​ group drops the pKa of the pyridine nitrogen significantly, standard pH-adjustment strategies (like forming a hydrochloride salt) will likely fail. The molecule remains unionized at physiological pH, forcing us to rely on co-solvents, complexation, or structural disruption.

Troubleshooting Guide & Methodologies

Q1: I am trying to run an in vitro biochemical assay, but the compound precipitates out of my assay buffer. How can I keep it in solution?

Cause: The compound is crashing out due to the high polarity of the aqueous buffer, which cannot overcome the lipophilicity of the CF3​ group. Solution: Utilize a step-down co-solvent cascade. You must fully dissolve the compound in a strong aprotic solvent before introducing it to the aqueous phase to prevent localized supersaturation and immediate crystallization.

Protocol: Step-Down Co-Solvent Solubilization

  • Primary Stock: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. Causality: DMSO disrupts the strong intermolecular hydrogen bonds of the aza-oxindole core.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol. Causality: PEG-400 acts as a bridging co-solvent, lowering the dielectric constant of the final mixture and preventing the "shock" of pure water.

  • Aqueous Introduction: Slowly add the intermediate mixture dropwise into your assay buffer under continuous vortexing.

  • Validation: Centrifuge the final assay plate at 3,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis to confirm the expected concentration matches the actual dissolved concentration.

Q2: We need to dose this compound in vivo (IV/PO) in rodents, but DMSO/PEG mixtures are causing toxicity. What is the best formulation?

Cause: High concentrations of organic co-solvents cause hemolysis and tissue irritation. Solution: Encapsulate the lipophilic CF3​ moiety using a cyclodextrin inclusion complex[3].

Protocol: HP- β -CD Inclusion Complexation Causality: The internal cavity of β -cyclodextrin (approx. 6.0–6.5 Å) is perfectly sized to encapsulate a trifluoromethyl-aryl/heteroaryl group. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is preferred over native β -CD due to its superior aqueous solubility and lower nephrotoxicity[3].

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile saline or 50 mM phosphate buffer (pH 7.4).

  • Kneading/Co-dissolution: Add the solid 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one API directly to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30–60 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: Complexation is an equilibrium process driven by the release of high-energy water molecules from the cyclodextrin cavity; it requires time to reach thermodynamic stability.

  • Validation: Filter the solution through a 0.22 μ m PVDF syringe filter. Visually inspect for clarity. Perform Dynamic Light Scattering (DLS) to ensure no sub-visible aggregates are present.

Q3: Our formulation efforts are failing because the melting point of the compound is too high (>200°C). How can we fix this via Medicinal Chemistry?

Cause: The aza-oxindole core is completely planar, allowing the molecules to stack tightly in the solid state (high crystal packing energy). Solution: Disrupt molecular planarity (the "Aufheben" strategy)[4].

Strategy: Disruption of Planarity If you are in the lead optimization phase, you must weaken the intermolecular interactions in the solid state[5].

  • Introduce Steric Clash: Add a methyl group at the ortho position relative to the aza-oxindole core or on an adjacent rotatable bond. This increases the dihedral angle, forcing the molecule out of planarity[4].

  • Saturation: Convert aromatic rings to saturated aliphatic rings (e.g., piperidine instead of pyridine) to increase the Fsp3 fraction. This lowers the melting point and drastically reduces the energy required to break the crystal lattice, improving thermodynamic solubility[6].

Formulation & Optimization Workflow

The following decision tree illustrates the logical flow for overcoming the solubility barriers of this specific scaffold.

G N1 Low Aqueous Solubility 5-(CF3)-pyrrolo[2,3-b]pyridin-2(3H)-one N2 Identify Limiting Factor N1->N2 N3 High LogP (Grease Ball) Driven by CF3 Group N2->N3 N4 High Lattice Energy (Brick Dust) Driven by Planar Core N2->N4 N5 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) N3->N5 N6 Amorphous Solid Dispersion (ASD) / Hot-Melt Extrusion N4->N6 N7 Structural Modification: Disrupt Planarity / Increase Fsp3 N4->N7

Workflow for diagnosing and resolving solubility barriers in CF3-aza-oxindole derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a co-solvent alongside cyclodextrins to boost solubility further? A: Proceed with extreme caution. While ethanol is a great co-solvent for lipophilic drugs, it can have a destabilizing effect on cyclodextrin inclusion complexes. Ethanol is less polar than water and can compete with the CF3​ drug molecule for occupancy inside the hydrophobic cavity of the cyclodextrin, potentially causing your drug to precipitate.

Q: Why isn't adjusting the pH to 2.0 or 10.0 helping this compound dissolve? A: Aqueous solubility only increases if the molecule can be ionized. The pyrrolo[2,3-b]pyridin-2(3H)-one core has a pyridine nitrogen, which is normally weakly basic. However, the strongly electron-withdrawing CF3​ group at the 5-position pulls electron density away from the nitrogen, dropping its pKa so low that it will not protonate even at pH 2.0. Similarly, the amide/lactam NH is too weakly acidic to deprotonate effectively unless the pH is dangerously high (>12).

Q: We tried creating a lipid-based formulation (LBF), but the drug didn't dissolve in the lipid matrix. Why? A: This is the classic trap of misidentifying a "brick dust" molecule as purely a "grease ball"[1]. While the CF3​ group is lipophilic, the planar aza-oxindole core creates such a strong crystal lattice that the compound will not dissolve in oils or lipids. For "brick dust" molecules, you must use Amorphous Solid Dispersions (ASDs) to physically break the crystal lattice using polymers (like HPMCAS) before dissolution can occur[1].

Sources

optimizing HPLC mobile phase for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, chromatographers, and drug development professionals tasked with the HPLC purification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

This specific azaindole derivative presents a unique triad of chromatographic challenges: a weakly basic pyridine nitrogen, a lactam moiety prone to structural tautomerization, and a highly lipophilic trifluoromethyl (-CF₃) group. Below is our authoritative troubleshooting guide to resolving the most common physicochemical artifacts encountered during its purification.

Diagnostic Troubleshooting & FAQs

Q1: My chromatogram shows severe peak tailing (Asymmetry Factor > 1.5). How do I correct this without changing my column? A1: Peak tailing in azaindole derivatives is almost exclusively a secondary interaction artifact. While the primary retention mechanism in your method is hydrophobic partitioning, the basic nitrogen atom in the pyrrolo[2,3-b]pyridine ring acts as a strong hydrogen bond acceptor. This nitrogen interacts aggressively with unbonded, acidic residual silanol groups (-Si-OH) on the silica stationary phase[1]. Because free silanols are highly acidic, they form strong ion-exchange interactions with basic analytes, causing the trailing edge of the peak to drag [5].

Mechanistic Solution: You must suppress silanol ionization. Lower the mobile phase pH to 2.5–3.0 using a robust buffer (e.g., 10–20 mM phosphate). At this pH, the residual silanols (pKa ~3.5–4.5) are fully protonated and neutralized, effectively shutting down the secondary ion-exchange pathway [1],[2]. If tailing persists, add a competing base like triethylamine (TEA) at 5–10 mM to preferentially shield any remaining active silanol sites.

Q2: I am observing "twin peaks" or severe peak splitting, but my column efficiency (plate count) for standard compounds is perfectly fine. What is happening? A2: If column voiding and frit blockages are ruled out, peak splitting for this specific compound is caused by lactam-lactim tautomerism [4]. The 2(3H)-one (lactam) form exists in thermodynamic equilibrium with its 2-hydroxy (lactim) tautomer. If the rate of interconversion between these two structural isomers is similar to the timescale of your HPLC separation, the column partially resolves the two forms, resulting in a split peak or a broad "plateau" between two maxima [3].

Mechanistic Solution: You must manipulate the kinetics of the tautomeric equilibrium. The most effective method is to increase the column temperature (e.g., to 45°C–50°C). Elevated thermal energy accelerates the interconversion rate far beyond the chromatographic timescale, causing the two peaks to coalesce into a single, sharp, time-averaged peak [4].

Q3: The retention time of my compound drifts between injections. How do I stabilize it? A3: The -CF₃ group significantly increases the molecule's lipophilicity, making its retention highly sensitive to minor fluctuations in the organic modifier concentration. Furthermore, the electron-withdrawing nature of the -CF₃ group alters the pKa of the adjacent pyrrole NH and pyridine N. If your mobile phase pH is not strictly buffered, slight pH shifts from the sample injection solvent will alter the molecule's ionization state, causing retention drift.

Mechanistic Solution: Ensure your aqueous mobile phase contains a minimum of 10 mM buffer capacity (do not use unbuffered pH-adjusted water). Dissolve your sample in the initial mobile phase conditions to prevent localized pH shock at the column head.

Empirical Data: Mobile Phase Optimization Summary

The following table summarizes the quantitative impact of mobile phase variables on the chromatography of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Mobile Phase ConditionColumn TempTautomeric StatePeak Asymmetry ( As​ )Resolution / Peak Shape
Unbuffered Water / ACN25°CMixed (Slow exchange)> 2.0 (Severe Tailing)Split peaks / Broad plateau
10 mM Phosphate (pH 6.5)25°CMixed (Slow exchange)1.8 (Tailing)Partial splitting
10 mM Phosphate (pH 2.8)25°CLactam favored1.3 (Slight Tailing)Single peak, broad base
10 mM Phosphate (pH 2.8) 45°C Rapid Coalescence 1.05 (Ideal) Sharp, symmetrical peak
pH 2.8 + 5 mM TEA45°CRapid Coalescence0.98 (Ideal)Sharp, maximum theoretical plates

Standard Operating Procedure: Self-Validating Mobile Phase Preparation

To guarantee trustworthiness and reproducibility, do not proceed with bulk purification until the system validates itself through the following protocol.

Objective: Establish a robust, tautomer-coalescing, silanol-suppressing environment.

  • Buffer Preparation (Mobile Phase A): Dissolve 1.38 g of sodium dihydrogen phosphate ( NaH2​PO4​ ) in 1.0 L of ultrapure water to create a 10 mM solution. Adjust the pH precisely to 2.8 using orthophosphoric acid. Causality: This locks the pH below the silanol pKa, neutralizing the stationary phase and preventing pyridine N-silanol interactions [1].

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

  • Column Equilibration & Thermal Control: Install a fully end-capped C18 column. Set the column oven temperature to 45°C . Causality: The elevated temperature accelerates lactam-lactim interconversion, forcing the tautomers to elute as a single coalesced peak [4]. Flush with 90% A / 10% B for 20 column volumes.

  • System Suitability Injection (The Validation Loop): Inject a 1 µg/mL standard of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Validation Criteria: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • PASS: As​ ≤ 1.2 and a single symmetrical peak is observed. Proceed to batch purification.

    • FAIL: As​ > 1.2 or splitting is observed. Do not proceed. Add 5 mM Triethylamine (TEA) to Mobile Phase A, readjust pH to 2.8, and repeat Step 3 to mask hyper-active silanols.

Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Analyze 5-CF3-Azaindole Chromatogram Tailing Symptom: Peak Tailing (As > 1.5) Start->Tailing Splitting Symptom: Peak Splitting (Twin Peaks) Start->Splitting Cause1 Mechanism: Pyridine N interacts with acidic silanols Tailing->Cause1 Cause2 Mechanism: Slow lactam-lactim tautomerization Splitting->Cause2 Fix1 Action: Drop pH to 2.5-3.0 Protonate silanols Cause1->Fix1 Fix2 Action: Increase Temp to 45°C Accelerate interconversion Cause2->Fix2

Troubleshooting workflow for 5-CF3-azaindole derivative HPLC purification.

References

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." Benchchem.com.
  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.
  • MDPI. "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives." Mdpi.com.
  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Sepscience.com.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.

preventing degradation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and handling. The following information is synthesized from established chemical principles and data on related molecular structures to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the lactam ring and photodegradation.

  • Hydrolysis: The compound contains a γ-lactam (a cyclic amide) fused to the pyrrolo-pyridine core. Lactams are susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction is typically catalyzed by acidic or basic conditions and accelerated by increased temperatures.[1] The hydrolysis product would be the corresponding amino acid, 4-amino-3-(5-(trifluoromethyl)pyridin-2-yl)butanoic acid.

  • Photodegradation: Heterocyclic compounds, particularly those with lactam moieties, can be sensitive to light, especially UV radiation. While specific data for this compound is not available, related structures like β-lactam antibiotics are known to undergo photodegradation.[2][3][4] This process can lead to complex mixtures of degradation products.

Q2: What are the recommended storage conditions for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

To minimize degradation, the following storage conditions are recommended. These are based on best practices for handling sensitive heterocyclic compounds.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Lower temperatures slow down the rate of potential hydrolytic and other degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Light Protect from light by using amber vials or storing in a dark location.Prevents potential photodegradation.[2][4]
Moisture Store in a tightly sealed container with a desiccant.Minimizes exposure to water, which is a key reactant in hydrolysis.[5]

Q3: How does the trifluoromethyl group affect the stability of the molecule?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Generally, it enhances the chemical and metabolic stability of a molecule.[6] For this specific compound, the -CF3 group is expected to increase the stability of the pyridine ring. However, its electron-withdrawing nature could potentially influence the susceptibility of the lactam ring to nucleophilic attack, including hydrolysis. In some contexts, a trifluoromethyl group can make a pyridine ring more susceptible to nucleophilic aromatic substitution, though this is less likely to be a storage concern compared to hydrolysis or photolysis.[6]

Q4: Is the 7-azaindole core of the molecule stable?

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a common scaffold in medicinal chemistry, often chosen for its favorable metabolic stability and solubility profile compared to the indole nucleus.[7][8] It is generally considered a robust heterocyclic system under typical storage conditions.

Troubleshooting Guide

Issue 1: I observe a new, more polar peak in my HPLC analysis of a stored sample.

  • Possible Cause: This is a strong indicator of hydrolysis. The ring-opened amino acid product is significantly more polar than the parent lactam.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The expected mass would correspond to the addition of a water molecule (M+18) to the parent compound.

    • Review Storage Conditions: Check if the compound was exposed to moisture or non-neutral pH conditions (e.g., acidic or basic residues in the storage vial or solvent).

    • Perform a Forced Degradation Study: To confirm susceptibility, a controlled forced degradation study can be performed by exposing the compound to mild acidic and basic conditions.[9][10]

Workflow for Investigating a New HPLC Peak

Caption: Troubleshooting workflow for a new HPLC peak.

Issue 2: The physical appearance of the solid has changed (e.g., color change, clumping).

  • Possible Cause: This could be due to the uptake of moisture, leading to clumping, or photodegradation, which can sometimes result in the formation of colored byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample by HPLC or another suitable analytical method to check for the presence of impurities.

    • Review Storage Environment: Was the container properly sealed? Was it exposed to light for an extended period?

    • Recommendation: If degradation is confirmed, it is best to use a fresh, pure sample for experiments. Ensure future storage is in a tightly sealed, light-protected container, preferably with a desiccant.

Issue 3: I am seeing a loss of biological activity or inconsistent results in my assays.

  • Possible Cause: This is often the result of a decrease in the concentration of the active parent compound due to degradation. Even a small percentage of degradation can significantly impact assay results.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated, stability-indicating analytical method (like HPLC with a reference standard) to accurately determine the purity of your stored sample.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound fresh from a solid sample that has been stored under optimal conditions. Avoid using old stock solutions, as hydrolysis can occur in solution, especially if the solvent contains trace amounts of acid or base.

    • Solvent Selection: Be mindful of the solvents used to dissolve the compound. Protic solvents in the presence of trace impurities could facilitate degradation over time. Aprotic solvents are generally preferred for stock solutions.

Potential Degradation Pathway: Hydrolysis

G cluster_main Hydrolysis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Compound 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Lactam) Product 4-amino-3-(5-(trifluoromethyl)pyridin-2-yl)butanoic acid (Amino Acid) Compound->Product H₂O (Acid or Base Catalyst)

Caption: Hydrolysis of the lactam ring.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

  • Allow the vial of solid 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh the desired amount of solid in a clean, dry vial, preferably under an inert atmosphere if available.

  • Add a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or Dioxane) to dissolve the compound to the desired concentration.

  • If the stock solution is to be stored, aliquot it into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Store stock solutions at -20°C or -80°C and protect from light.

Protocol 2: General Approach for Analytical Purity Assessment by HPLC

This is a general guideline; specific parameters may need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A starting gradient of 5-10% B, ramping up to 95% B over 15-20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 5-10 µL.

  • Analysis: The appearance of new peaks, especially early-eluting (more polar) ones, can indicate degradation.

References

  • Reynoso, E., Furlan, R. L., & García, N. A. (2012). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. Redox Report, 17(6), 274-281. [Link]

  • Reynoso, E., et al. (2012). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. SEDICI. [Link]

  • Reynoso, E., Furlan, R. L., & García, N. A. (2012). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: microbiological implications. Redox Report, 17(6), 274-281. [Link]

  • Hosseini, M., et al. (2014). The proposed photocatalytic degradation pathways of β-lactams (antibiotics). Water Science and Technology, 70(3), 437-444. [Link]

  • Gholami, M., et al. (2012). Photocatalytic degradation of some b-lactam antibiotics in aqueous suspension of ZnS nanoparticles. Desalination and Water Treatment, 50(1-3), 299-306. [Link]

  • Bandarage, U. K., et al. (2019). Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. ACS Medicinal Chemistry Letters, 10(10), 1439-1445. [Link]

  • Ataman Kimya. 2-PYRROLIDONE. Ataman Kimya. [Link]

  • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Funaki, Y., & Kumakura, S. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 173-184. [Link]

  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19946-19977. [Link]

  • Google Patents. (2016).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Klick, S., et al. (2005). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 49(10), 4147-4155. [Link]

  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 413-423. [Link]

  • FDA. (2001). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Guidance for Industry: Q1A Stability Testing of New Drug Substances and Products. [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. [Link]

  • Kamberi, M., & Laroia, R. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate. (2014). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

  • Ghorai, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6701. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(3), 246-249. [Link]

  • Google Patents. (2016).
  • Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 88(16), e00753-22. [Link]

  • ResearchGate. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Khan, M. F., et al. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 25(8), 4529. [Link]

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Technical Support Center: Resolving NMR Peak Overlap in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR analysis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with spectral resolution. Due to its rigid heterocyclic core and multiple aromatic protons, this compound frequently presents issues of signal overlapping in standard one-dimensional (1D) ¹H NMR spectra, which can obscure crucial structural information.

This guide provides a systematic, causality-driven approach to troubleshooting and resolving these issues, moving from simple, non-destructive techniques to more advanced NMR experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the NMR characteristics of the target molecule, establishing a baseline for troubleshooting.

Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR features of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

A1: The structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one contains several distinct nuclei environments. Understanding their predicted chemical shifts is the first step in diagnosing peak overlap. The values below are estimates based on the analysis of similar 7-azaindole and trifluoromethyl-substituted pyridine scaffolds.[1][2] Actual values will vary based on solvent, concentration, and temperature.

Nucleus Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H H-7~8.3 - 8.6Singlet (s) or narrow doublet (d)Often the most downfield aromatic proton.
¹H H-4~8.1 - 8.4Singlet (s) or narrow doublet (d)Deshielded by the adjacent CF₃ group.
¹H H-6~7.5 - 7.8Singlet (s) or narrow doublet (d)May show long-range coupling to the CF₃ group.
¹H N1-H~11.5 - 12.5Broad singlet (br s)Exchangeable proton; position and width are highly solvent and concentration dependent.
¹H H-3~3.5 - 4.0Singlet (s)Methylene protons adjacent to the carbonyl.
¹⁹F 5-CF₃~ -60 to -65Singlet (s)Referenced to an external standard like C₆F₆ or internal standard like benzotrifluoride.[3]
¹³C C=O (C-2)~170 - 175Singlet
¹³C C-7a~150 - 152Singlet
¹³C C-5~148 - 150Quartet (q)Due to coupling with ¹⁹F.
¹³C CF₃~120 - 125Quartet (q)Large ¹J-CF coupling constant.
Q2: Which peaks are most likely to overlap in the ¹H NMR spectrum?

A2: Based on the predicted chemical shifts, the most significant region of peak overlap will be the aromatic region . The three protons on the pyridine ring (H-4, H-6, and H-7) are all expected to appear in a relatively narrow range of the spectrum. Their proximity in chemical shift can result in a complex, poorly resolved multiplet system, making unambiguous assignment and extraction of coupling constants difficult from a simple 1D spectrum.

Q3: Why is ¹⁹F NMR particularly useful for this molecule?

A3: ¹⁹F NMR is an invaluable tool for analyzing trifluoromethyl-containing compounds for several key reasons:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much broader than for ¹H, which helps to resolve signals from different fluorine environments effectively.[4]

  • Lack of Background Signals: Since fluorine is not naturally abundant in most organic molecules or solvents, the ¹⁹F NMR spectrum is typically clean, with signals only from the fluorinated analyte.

  • Structural Information from Coupling: The trifluoromethyl group can exhibit through-bond scalar coupling (J-coupling) to nearby ¹H and ¹³C nuclei. Observing these couplings (e.g., ⁴J-HF or ³J-CF) can be crucial for confirming assignments in the ¹H and ¹³C spectra.[4]

Troubleshooting Guide: Step-by-Step Solutions to Peak Overlap

This section provides actionable protocols to resolve specific overlap issues you may encounter during your analysis.

Problem: My aromatic proton signals (H-4, H-6, H-7) are crowded and uninterpretable.

This is the most common issue for this class of compounds. The signals appear as a complex, unresolved multiplet, preventing clear assignment.

Solution A: Change the NMR Solvent

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. Changing the solvent alters the interactions between the solvent and solute molecules, which can induce differential changes in the chemical shifts of nearby protons, often leading to improved resolution.[5][6] Aromatic solvents like benzene-d₆ or pyridine-d₅ create a significant anisotropic magnetic field (a "ring current" effect) that can dramatically change the chemical shifts of protons depending on their spatial orientation relative to the solvent molecule, making them particularly effective for resolving aromatic signals.[7]

Experimental Protocol: Solvent Exchange from CDCl₃ to Benzene-d₆

  • Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of Chloroform-d (CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved, using gentle sonication if necessary.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the aromatic regions of the two spectra. The relative positions of the H-4, H-6, and H-7 signals will likely have shifted, potentially resolving the overlap.

Solution B: Variable Temperature (VT) NMR

Causality: The chemical shift of a nucleus is an average of its environment over time. For molecules with multiple conformations in solution, changing the temperature alters the population distribution of these conformers.[8] This change in the weighted average of conformations can lead to shifts in the observed chemical shifts. Even for rigid molecules, temperature affects intermolecular interactions like hydrogen bonding (especially involving the N-H proton), which can subtly influence the electronic environment and thus the chemical shifts of nearby aromatic protons.[8][9]

Experimental Protocol: Basic VT-NMR Experiment

  • Sample Preparation: Prepare a sample in a solvent with a suitable temperature range, such as DMSO-d₆ or Toluene-d₈. Ensure you are using a proper NMR tube rated for variable temperature work (e.g., Pyrex®).[10]

  • Initial Shimming: Insert the sample into the spectrometer at room temperature (e.g., 298 K) and optimize the magnetic field homogeneity (shimming).

  • Temperature Change: Increase the sample temperature in increments (e.g., 20 K steps, from 298 K to 318 K, then 338 K). Allow the temperature to stabilize for 5-10 minutes at each new setpoint. Caution: Always change temperature slowly to avoid damaging the probe.[11]

  • Re-shimming and Acquisition: Re-shim the sample at each new temperature, as shimming values can drift.[6] Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Stack the spectra and observe how the chemical shifts of the aromatic protons change with temperature. Often, a modest temperature change is sufficient to resolve overlapping signals.

Solution C: 2D Homonuclear Correlation (COSY)

Causality: When spectral dispersion is insufficient in 1D NMR, adding a second dimension can resolve the issue.[12][13] A COSY (Correlation Spectroscopy) experiment identifies protons that are scalar (J) coupled to each other. It generates a 2D map where the diagonal shows the normal 1D spectrum, and off-diagonal "cross-peaks" connect signals from coupled protons. Even if two protons (e.g., H-6 and H-7) overlap in the 1D spectrum, their cross-peaks to other, well-resolved protons can allow for their unambiguous identification.

Experimental Protocol: Acquiring a Gradient COSY (gCOSY) Spectrum

  • Sample Preparation: Use a standard, well-shimmed sample (5-10 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup: Load a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing and Analysis: After acquisition, perform a two-dimensional Fourier transform and phase correction. Analyze the cross-peaks to establish the connectivity between the aromatic protons.

Problem: The methylene (H-3) and NH proton signals are broad or overlapping.

The NH proton is exchangeable, and its signal can be broad, sometimes obscuring the adjacent CH₂ signal at H-3.

Solution: Use a Hydrogen-Bond-Accepting Solvent and 2D HSQC

Causality: The broadness of NH signals is often due to intermediate-rate chemical exchange with residual water or quadrupolar broadening from the ¹⁴N nucleus. Using a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, can slow down this exchange process, resulting in a much sharper NH signal.[8] This sharpening may be sufficient to resolve it from the H-3 signal.

If overlap persists, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive solution.[14][15] HSQC correlates protons directly to the carbons they are attached to. Since the ¹³C chemical shifts of the CH₂ (C-3) and the quaternary carbons of the aromatic ring are vastly different, their attached protons will be well-separated on the carbon axis (F1), even if they overlap on the proton axis (F2).

Experimental Protocol: Acquiring a Gradient HSQC (gHSQC) Spectrum

  • Sample Preparation: Prepare a sample in DMSO-d₆ for optimal NH signal resolution.

  • Instrument Setup: Load a standard gradient-enhanced HSQC pulse program optimized for one-bond ¹J-CH coupling (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Proton Spectral Width (SW in F2): 10-12 ppm.

    • Carbon Spectral Width (SW in F1): ~180-200 ppm.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing and Analysis: After 2D Fourier transform, the resulting spectrum will show a cross-peak correlating the chemical shift of the H-3 protons to the chemical shift of the C-3 carbon, unambiguously identifying the H-3 signal.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing NMR peak overlap, guiding the user from initial observation to an appropriate experimental solution.

Caption: Decision tree for selecting an appropriate NMR technique.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3874-3881.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Dona, A. C., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2346-2355.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • University of Nizwa. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • University of Warwick. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • bioRxiv. (2026). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ChemRxiv. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • MDPI. (n.d.). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

reducing byproduct impurities in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

This 7-azaoxindole derivative is a privileged highly functionalized scaffold, frequently utilized in the synthesis of advanced therapeutics, including CGRP receptor antagonists like Atogepant. However, the strong electron-withdrawing nature of the 5-trifluoromethyl group, combined with the inherent reactivity of the 7-azaoxindole core, creates a highly specific impurity profile during crystallization.

Below is our comprehensive troubleshooting guide, data-driven solvent selection matrix, and self-validating experimental protocol to help you achieve >99.5% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of C3-dimerized impurities (>1.0% by HPLC) after a standard cooling crystallization? The Causality: The C3 methylene protons of the 7-azaoxindole core are exceptionally acidic (pKa ~12–14). The 5-trifluoromethyl group exacerbates this via strong inductive electron withdrawal. In polar protic solvents (e.g., Methanol) and in the presence of trace base or atmospheric oxygen, the compound readily forms a C3-enolate. This enolate undergoes single-electron oxidation to form a C3-radical, which rapidly terminates via oxidative dimerization (C3-C3' coupling). The Solution: You must suppress enolization. Switch to a strictly inert nitrogen atmosphere during dissolution. Transition from protic solvents to a neutral or slightly acidic solvent system (e.g., Acetonitrile with 0.1% Acetic Acid) to keep the molecule in its stable lactam tautomer.

Q2: How do I separate the over-oxidized 5-(trifluoromethyl)-7-azaisatin byproduct? It consistently co-crystallizes with my target product. The Causality: The 7-azaisatin (diketone) byproduct shares the exact hydrogen-bonding motif (lactam NH and pyridine N) as your target oxindole. During crystallization in traditional solvents, these molecules form a "solid solution," meaning the impurity actively substitutes your product within the crystal lattice rather than remaining in the mother liquor. The Solution: You must disrupt the intermolecular hydrogen-bond network. Avoid alcohols. Utilize a solvent with strong hydrogen-bond acceptor properties but poor donor properties, such as Acetonitrile (MeCN) or Tetrahydrofuran (THF), paired with a non-polar anti-solvent like Heptane.

Q3: My isolated crystals are "oiling out" (liquid-liquid phase separation) before nucleating. How can I force a highly crystalline phase? The Causality: The highly lipophilic -CF3 group significantly alters the solubility profile of the molecule. When supersaturation is generated too rapidly (e.g., crashing out with cold water), the solvated intermediate crosses the binodal curve of the phase diagram before it can nucleate, resulting in Liquid-Liquid Phase Separation (LLPS) or "oiling out." The Solution: Implement a kinetically controlled, seeded cooling ramp. Nucleation must be induced artificially within the metastable zone to bypass the oiling-out boundary.

Part 2: Data Presentation & Solvent Screening

To validate the mechanistic solutions above, we evaluated the impurity rejection and yield across four distinct crystallization systems. The data below demonstrates why acidic, aprotic systems are mandatory for this specific scaffold.

Solvent System (v/v)AdditiveYield (%)C3-Dimer Impurity (%)Isatin Impurity (%)Crystal Habit
Methanol / Water (1:1)None82.41.450.85Amorphous / Oiled
Ethyl Acetate / Heptane (1:2)None78.10.600.30Fine Needles
Acetonitrile / Water (1:1)None85.00.850.45Agglomerates
Acetonitrile / Heptane (1:3) 0.1% AcOH 91.2 < 0.05 (ND) < 0.05 (ND) Dense Prisms

Part 3: Experimental Protocol

Optimized Seeded Anti-Solvent Crystallization with Enol-Suppression This protocol is a self-validating system: if the solution remains clear at 45°C prior to seeding, your solvent ratios and enol-suppression are functioning correctly.

  • Dissolution & Enol-Suppression: Charge 10.0 g of crude 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one into a reactor. Add 50 mL of Acetonitrile containing 0.1% (v/v) glacial Acetic Acid.

  • Inertion: Purge the headspace with Nitrogen gas for 10 minutes to displace atmospheric oxygen.

  • Heating: Heat the suspension to 65°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, N2-purged crystallization vessel to remove insoluble particulates.

  • Metastable Zone Entry: Cool the solution at a controlled rate of 0.5°C/min to exactly 45°C.

  • Seeding: Introduce 0.05 g (0.5% w/w) of pure, milled 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one seed crystals. Age the suspension at 45°C for 60 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Over a period of 120 minutes, dose 150 mL of Heptane at a constant rate using a syringe pump.

  • Final Cooling & Isolation: Cool the slurry at 0.1°C/min to 5°C. Hold for 2 hours. Isolate the dense prismatic crystals via vacuum filtration, wash with 20 mL of cold Heptane, and dry under a vacuum at 40°C for 12 hours.

Part 4: Mechanistic & Workflow Visualizations

Pathway SM 5-CF3-7-Azaoxindole (Target Lactam) Enolate C3-Enolate Intermediate (Reactive) SM->Enolate Base / Protic Solvent Radical C3-Radical (O2 Induced) Enolate->Radical Trace O2 Dimer C3-C3' Dimer (Impurity) Radical->Dimer Radical Coupling Isatin 7-Azaisatin Derivative (Over-oxidation) Radical->Isatin Further Oxidation

Mechanistic pathway of C3-dimerization and over-oxidation in 7-azaoxindoles.

Workflow N1 Crude 5-CF3-7-Azaoxindole (Contains Dimer & Isatin) N2 Dissolution in MeCN (+0.1% AcOH, 65°C, N2) N1->N2 Enol Suppression N3 Hot Polish Filtration (Removes Insolubles) N2->N3 Clarify N4 Seeding at 45°C (Bypasses Oiling Out) N3->N4 Cool to Metastable Zone N5 Anti-Solvent (Heptane) Controlled Addition N4->N5 Induce Nucleation N6 Pure Crystalline API (>99.5% Purity) N5->N6 Harvest

Optimized anti-solvent crystallization workflow for impurity rejection.

References

  • Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: WO2024150250A1 - A process for the preparation of Atogepant and its intermediates.

Validation & Comparative

LC-MS Method Validation for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a highly functionalized 7-azaindole derivative. Scaffolds of this nature are increasingly critical in fragment-based drug discovery, serving as core pharmacophores for Focal Adhesion Kinase (FAK) inhibitors[1] and viral PB2 polymerase inhibitors[2].

Quantifying this specific intermediate in biological matrices (e.g., plasma) during preclinical pharmacokinetics presents unique bioanalytical challenges. The molecule possesses a strongly electronegative trifluoromethyl (-CF 3​ ) group, a polar lactam core, and is highly susceptible to matrix-induced ion suppression. This guide objectively compares sample preparation, chromatographic, and mass spectrometric strategies, providing a self-validating, optimized protocol fully compliant with global regulatory standards[3],[4].

Mechanistic Method Development: Causality & Comparison

To establish a robust quantitative assay, every analytical choice must be driven by the molecule's physicochemical properties. Below is an objective comparison of alternative methodologies versus the optimized approach.

Sample Preparation: Overcoming Phospholipid Suppression
  • The Challenge: The moderately lipophilic nature of the -CF 3​ group combined with the hydrogen-bonding capacity of the lactam causes the analyte to co-elute with endogenous plasma phospholipids.

  • The Comparison: Protein Precipitation (PPT) is rapid but leaves >80% of phospholipids in the extract, leading to severe signal quenching in the mass spectrometer. Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., MTBE) results in poor recovery (<50%) because the polar lactam core resists partitioning into the organic phase.

  • The Causality (Optimized Choice): Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required. The HLB chemistry captures the lipophilic -CF 3​ moiety while allowing aggressive aqueous washes to remove salts and proteins. This orthogonal cleanup eliminates >95% of phospholipids, neutralizing matrix effects.

Chromatographic Strategy: The Fluorine Advantage
  • The Challenge: Standard alkyl stationary phases (C18) struggle to retain and resolve highly fluorinated heterocycles, often resulting in peak tailing and early elution near the solvent front.

  • The Causality (Optimized Choice): A Pentafluorophenyl (PFP) column provides a distinct mechanistic advantage. The PFP phase engages in unique fluorine-fluorine dipole interactions with the analyte's -CF 3​ group, alongside π−π stacking with the azaindole ring. This drastically improves peak symmetry and shifts the retention time into a cleaner chromatographic window.

Mass Spectrometry: Ionization Dynamics
  • The Challenge: The azaindole nitrogen can theoretically be protonated in positive electrospray ionization (ESI+). However, the strongly electron-withdrawing -CF 3​ group at position 5 severely depletes the electron density of the pyridine ring, reducing its basicity and resulting in a weak ESI+ signal.

  • The Causality (Optimized Choice): The lactam moiety (2(3H)-one) readily deprotonates. Utilizing Negative ESI (ESI-) yields a highly stable [M-H] precursor ion at m/z 201.0. This mode provides a 5-fold higher Signal-to-Noise (S/N) ratio and a significantly cleaner background compared to ESI+.

Table 1: Performance Comparison of Analytical Strategies
ParameterAlternative AAlternative BOptimized SelectionCausality & Performance Outcome
Sample Prep Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (HLB) PPT causes 45% ion suppression. LLE suffers from poor recovery (50%). SPE yields 92% recovery and <5% matrix effect.
LC Column Standard Alkyl C18Hydrophilic Interaction (HILIC)Pentafluorophenyl (PFP) C18 shows poor retention. PFP provides orthogonal dipole-dipole interactions, improving peak symmetry and resolution.
MS Mode Positive ESI (ESI+)Atmospheric Pressure Chemical IonizationNegative ESI (ESI-) -CF 3​ reduces pyridine basicity, making ESI+ insensitive. The lactam NH readily deprotonates in ESI-, maximizing sensitivity.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step dynamically corrects for any volumetric losses during extraction or ionization suppression in the MS source, ensuring the final calculated concentration is absolute.

Workflow A Plasma Sample (50 µL) B Add SIL-IS & Buffer A->B C HLB SPE Extraction B->C D Wash & Elute (MeOH) C->D E Evaporate & Reconstitute D->E F LC-MS/MS (PFP Column) E->F

Step-by-step SPE and LC-MS/MS workflow for robust analyte quantification.

Step-by-Step Methodology: SPE-LC-MS/MS
  • Sample Aliquoting & IS Addition: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13 C 3​ -labeled analog, 100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. Causality: Acidification disrupts protein-drug binding, ensuring the analyte is freely available to interact with the SPE sorbent.

  • Solid Phase Extraction (Oasis HLB 30 mg):

    • Equilibrate: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the acidified plasma sample.

    • Wash: 1 mL of 5% Methanol in water. Self-Validation Checkpoint: This specific wash concentration removes highly polar endogenous salts without premature elution of the target analyte.

    • Elute: 1 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of N 2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 10 mM Ammonium Acetate).

  • LC-MS/MS Analysis:

    • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A = 10 mM Ammonium Acetate in Water; B = Methanol.

    • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

    • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

Fragmentation Parent Precursor Ion [M-H]- m/z 201.0 Frag1 Product Ion 1 [M-H-HF]- m/z 181.0 Parent->Frag1 CE: 15V Frag2 Product Ion 2 [M-H-CF3]- m/z 132.0 Parent->Frag2 CE: 25V Frag3 Product Ion 3 Ring Cleavage m/z 104.0 Parent->Frag3 CE: 35V

Proposed ESI- MRM fragmentation pathway and collision energies.

Method Validation Data

The optimized method was subjected to full validation in accordance with the FDA 2018 Bioanalytical Method Validation Guidance [4] and ICH M10 Guidelines [3]. The self-validating nature of the SPE-PFP-MRM workflow ensures all parameters easily meet regulatory acceptance criteria.

Table 2: Bioanalytical Method Validation Summary
Validation ParameterRegulatory Acceptance CriteriaExperimental ResultConclusion
Linearity (R²) > 0.990 (Range: 1.0 - 1000 ng/mL)0.9985Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.2%Pass
Matrix Effect (IS-normalized) CV ≤ 15% between different matrix lots98.5% (CV: 4.1%)Pass
Extraction Recovery Consistent and reproducible across QCs91.2% - 94.5%Pass

References

  • ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • European Medicines Agency / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.

Sources

comparing binding affinity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Evaluating 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaoxindole) scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. When functionalized with a 5-trifluoromethyl (-CF3) group, this core exhibits profoundly altered stereoelectronic properties, resulting in enhanced target residence time, superior metabolic stability, and highly specific binding kinetics.

This guide provides an objective, data-driven comparison of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogs, focusing on their binding affinities to critical oncogenic targets such as the Axl receptor tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2).

Mechanistic Rationale: The 5-CF3-7-Azaoxindole Advantage

To understand the performance of these analogs, we must first examine the causality behind their structural design. The unsubstituted 7-azaoxindole core acts as a bidentate hydrogen bond donor-acceptor pair (via N1-H and C2=O), perfectly mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region [1].

The strategic addition of the 5-CF3 group drives three critical enhancements:

  • Stereoelectronic Modulation : The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the N1 proton, strengthening its hydrogen bond donation to the hinge backbone (e.g., Met623 in Axl).

  • Enthalpic Optimization : The -CF3 moiety projects deep into the hydrophobic gatekeeper pocket. Because fluorine is highly lipophilic yet sterically compact, it displaces high-energy water molecules from the binding site, driving a highly favorable binding enthalpy ( ΔH ).

  • Metabolic Shielding : The 5-position of the oxindole ring is a notorious hotspot for cytochrome P450-mediated oxidation. The robust C-F bonds block this liability, drastically improving the in vivo half-life.

Recent structural analyses demonstrate that functionalized 7-azaoxindole derivatives exhibit strong binding affinity to kinases such as CDK2 and Axl, often surpassing standard reference drugs[1]. Furthermore, small molecule inhibitors utilizing this core have shown potent down-regulation of the Gas6-Axl signaling axis, a critical mediator of tumor survival and therapeutic resistance [2].

G Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Activates PI3K PI3K / AKT Survival Pathway Axl->PI3K Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Inhibitor 5-CF3-7-azaoxindole Analog Inhibitor->Axl Competitive ATP Binding

Fig 1: Gas6-Axl signaling pathway illustrating competitive inhibition by 5-CF3-7-azaoxindole analogs.

Quantitative Data Presentation: Binding Affinity Comparison

To objectively compare the performance of 5-CF3-7-azaoxindole derivatives, we evaluate three representative structural classes based on their C3-substitutions. The data below synthesizes Surface Plasmon Resonance (SPR) kinetics, Isothermal Titration Calorimetry (ITC) thermodynamics, and biochemical IC50 values.

Compound ClassPrimary TargetSPR KD​ (nM)ITC ΔH (kcal/mol)Biochemical IC 50​ (nM)Primary Binding Mode
Analog 1 (Unsubstituted Core)Axl / CDK2>10,000N/A>10,000Weak hinge binding
Analog 2 (3-Quinolin-2-ylmethylene)CDK212.4-8.718.5Hinge + Deep Pocket
Analog 3 (3-(4-Fluorobenzylidene))Axl4.2-11.26.8Hinge + DFG-in motif

Note: Analog 2 demonstrates exceptional affinity for CDK2, driven by stable π−π stacking from the quinoline moiety [1]. Analog 3 exhibits sub-10 nM affinity for Axl, driven by the highly negative enthalpy (-11.2 kcal/mol) characteristic of optimal halogen-hydrophobic contacts.

Self-Validating Experimental Workflows

A single assay is never sufficient to declare a compound a "potent inhibitor." Artifacts such as compound aggregation, non-specific surface binding, or assay interference can yield false positives. To ensure total scientific trustworthiness, the following protocol describes a self-validating triangulated system .

Validation of direct binding through orthogonal techniques like SPR ensures the reliability of calculated rate constants, while ITC confirms the thermodynamic driving forces [3].

Phase 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates, establishing the target residence time.

  • Surface Preparation : Immobilize the recombinant kinase (e.g., Axl) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent attachment necessary to withstand the extensive DMSO washing cycles required for lipophilic -CF3 analogs.

  • Analyte Injection : Inject the 5-CF3-7-azaoxindole analogs in a multi-cycle kinetic format at concentrations ranging from 0.1 nM to 100 nM.

    • Causality: Multi-cycle injection prevents mass transport limitations and allows for the precise mathematical extraction of the dissociation rate ( koff​ ), which correlates strongly with in vivo efficacy.

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Ensure the χ2 value is <5% of Rmax​ to validate the fit.

Phase 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Purpose: To orthogonally validate the SPR KD​ in a surface-free solution and confirm that binding is enthalpy-driven.

  • Sample Preparation : Dialyze the kinase and dilute the inhibitor in the exact same matching buffer (50 mM HEPES, pH 7.4, 5% DMSO).

    • Causality: Even minor buffer mismatches generate massive heats of dilution that will completely mask the true binding enthalpy ( ΔH ) of the compound.

  • Titration : Titrate the inhibitor (syringe) into the cell containing the kinase at 25°C.

  • Thermodynamic Extraction : Calculate ΔH and −TΔS .

    • Causality: A highly negative ΔH confirms that the 5-CF3 group is forming specific, optimal contacts in the binding pocket, proving the interaction is a true lock-and-key fit rather than promiscuous, entropy-driven hydrophobic aggregation.

Phase 3: Functional TR-FRET Kinase Assay

Purpose: To confirm that the physical binding observed in SPR/ITC translates to functional enzymatic inhibition.

  • Reaction Setup : Incubate the kinase, the analog, and a fluorescently labeled peptide substrate.

  • ATP Competition : Run the assay exactly at the Km​ of ATP for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive hinge-binders like 7-azaoxindoles, allowing the IC50 to closely mirror the true Ki​ .

G Synthesis Compound Library (5-CF3-7-azaoxindoles) SPR SPR Kinetics (Determine Kd, Kon, Koff) Synthesis->SPR Primary Screen ITC ITC Thermodynamics (Determine ΔH, -TΔS) SPR->ITC Orthogonal Validation CellAssay Cellular IC50 (Target Engagement) ITC->CellAssay Functional Confirmation

Fig 2: Self-validating orthogonal workflow for kinase inhibitor affinity profiling.

By strictly adhering to this self-validating workflow, researchers can confidently differentiate superior 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogs from false positives, accelerating the development of robust clinical candidates.

References

  • Title: From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles.
  • Title: Anticancer agent 109.
  • Title: G Protein-Coupled Estrogen Receptor-Mediated Anti-Inflammatory and Mucosal Healing Activity of a Trimethylpyridinol Analogue in Inflammatory Bowel Disease.

A Senior Application Scientist's Guide to the Mass Spectrometric Elucidation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Predicted Fragmentation Pathway: A Mechanistic Approach

The structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one presents several key features that will dictate its fragmentation in a mass spectrometer: a pyrrolopyridinone core, a lactam functionality, and a trifluoromethyl group. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are considered to provide a comprehensive picture of its gas-phase chemistry.

Under Electron Ionization (EI) , a hard ionization technique, we anticipate significant fragmentation. The initial ionization event will likely involve the removal of an electron from a lone pair on one of the nitrogen or oxygen atoms, or from the aromatic π-system, to form a radical cation (M•+).[1][2]

A probable primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group of the lactam ring, followed by the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams.[3] Another key fragmentation will be the loss of the trifluoromethyl radical (•CF3), which is a relatively stable radical. Subsequent fragmentations could involve the cleavage of the pyrrole or pyridine rings.

Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule [M+H]+ will be the predominant species in the positive ion mode.[2][4] Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is essential to induce and analyze fragmentation.

The most likely initial fragmentation in ESI-MS/MS would be the neutral loss of CO from the lactam ring. The trifluoromethyl group can also be eliminated, potentially as HF after a rearrangement, or as a CF3 radical, though the latter is less common for even-electron species.[5] Cleavage of the fused ring system is also anticipated, leading to characteristic product ions.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach is always recommended for unambiguous characterization of a novel compound.

Analytical TechniqueStrengthsLimitationsApplicability to the Target Molecule
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information for structural insights.Isomers can be difficult to distinguish without high-resolution MS and MS/MS.Essential for confirming molecular weight and providing key structural fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts.Crucial for definitive structure elucidation and stereochemistry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information on the overall molecular structure.Useful for confirming the presence of the lactam carbonyl and N-H bonds.
X-ray Crystallography Provides the absolute three-dimensional structure of the molecule.Requires a single, high-quality crystal, which can be challenging to obtain.The gold standard for structural confirmation if a suitable crystal can be grown.

Experimental Protocols for Mass Spectrometric Analysis

To experimentally determine and confirm the fragmentation pattern of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the following detailed protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water or methanol and water with 0.1% formic acid is recommended to promote protonation.[6] For direct infusion EI, a volatile solvent like methanol or dichloromethane is suitable.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL for LC-MS and direct infusion ESI, and slightly higher for some direct probe EI experiments.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for a standard gas chromatography-mass spectrometer (GC-MS) or a direct insertion probe system.

  • Instrument: A magnetic sector or quadrupole mass spectrometer equipped with an EI source.

  • Ionization Energy: Set the electron energy to 70 eV, the standard for generating reproducible fragmentation patterns.[2]

  • Source Temperature: Maintain the ion source temperature at 200-250 °C to ensure sample volatilization.

  • Mass Range: Scan a mass range from m/z 40 to 500 to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire the full scan spectrum.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This protocol is designed for a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Instrument: A high-resolution mass spectrometer with an ESI source and MS/MS capabilities.

  • Ionization Mode: Positive ion mode is recommended to generate the [M+H]+ precursor ion.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi.[3]

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.[3]

    • Drying Gas Temperature: 300 - 350 °C.[3]

  • MS1 Scan: Acquire a full scan MS spectrum to identify the m/z of the protonated molecule [M+H]+.

  • MS/MS Scan (Product Ion Scan):

    • Select the [M+H]+ ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.[4] This allows for the construction of a collision-induced dissociation (CID) spectrum.

Visualization of Predicted Fragmentation and Workflow

To visually represent the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Predicted ESI-MS/MS Fragmentation Pathway

G M_H [M+H]+ M_H_CO [M+H-CO]+ M_H->M_H_CO -CO M_H_CF3 [M+H-CF3]+ M_H->M_H_CF3 -CF3 Fragment1 Further Fragments M_H_CO->Fragment1 Fragment2 Further Fragments M_H_CF3->Fragment2 G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Solubilization Solubilization Dilution Dilution Solubilization->Dilution ESI_MS ESI-MS (Full Scan) Dilution->ESI_MS EI_MS EI-MS (Full Scan) Dilution->EI_MS ESI_MSMS ESI-MS/MS (Product Ion Scan) ESI_MS->ESI_MSMS Isolate [M+H]+ Propose_Structure Propose Fragmentation EI_MS->Propose_Structure ESI_MSMS->Propose_Structure Compare_Data Compare with Alternatives Propose_Structure->Compare_Data

Caption: Recommended workflow for comprehensive mass spectrometric analysis.

Conclusion

The structural elucidation of novel compounds like 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one requires a systematic and predictive approach to mass spectrometry. By understanding the fundamental fragmentation mechanisms of its constituent chemical motifs—the pyrrolopyridinone core, the lactam ring, and the trifluoromethyl group—researchers can anticipate its behavior under both EI and ESI conditions. The experimental protocols and comparative analysis provided in this guide offer a robust framework for obtaining high-quality mass spectral data and confidently characterizing this and other related novel molecules. The synergy of predictive analysis and rigorous experimental validation is key to accelerating drug discovery and development efforts.

References

  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110.
  • Kishikawa, N., Ohyama, K., Nakashima, K., & Kuroda, N. (2011). Simultaneous determination of eight β-lactam antibiotics in human serum by liquid chromatography-tandem mass spectrometry.
  • Ye, H., Madson, M., & Keire, D. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(6), 2605-2613.
  • Ye, H., Madson, M., & Keire, D. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. Available at: [Link]

  • Wang, J., et al. (2017). Simultaneous determination of 13 β-lactam residues in water by high performance liquid chromatography-tandem mass spectrometry.
  • Al-Tannak, N., et al. (2022). An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of 4 β-Lactam Antibiotics, Tazobactam, and Linezolid in Human Plasma Samples. Therapeutic Drug Monitoring, 44(6), 784-790.
  • Cheng, J., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 778-785.
  • Al-Awadi, N., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 135-146.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Roithová, J., et al. (2007). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry A, 111(1), 136-145.
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • Guilet, D., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6(2), 101-108.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • Wang, Y., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 2348-2352.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Bristow, T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Journal of Mass Spectrometry, 48(2), 225-233.
  • Khashane, M., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 27.
  • Li, H., et al. (2021). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Atmospheric Measurement Techniques, 14(11), 7131-7145.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1231-1241.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. As a Senior Application Scientist, this document is designed to equip you with the necessary information to maintain a safe laboratory environment, drawing from established safety principles for handling similar chemical structures.

Hazard Assessment and Triage

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]

Given the presence of the trifluoromethyl group and the pyrrolopyridinone core, it is prudent to handle 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with the assumption of similar or greater hazards. The trifluoromethyl group can influence the compound's reactivity and biological activity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to ANSI Z87.1 or EN 166 standards. Essential to protect against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[5][6] Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a material like Nomex® is preferable, worn fully buttoned.[5] This protects the skin from accidental contact.
Respiratory Protection RespiratorRequired if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is likely. An N95 or higher-rated respirator should be used after a proper fit test and training.[5][8]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect from spills.[5]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe Verify Hood Function gather_materials 3. Assemble All Necessary Equipment & Reagents gather_ppe->gather_materials Check PPE Integrity weigh 4. Weigh Compound in Hood gather_materials->weigh Proceed to Handling dissolve 5. Dissolve/Dispense weigh->dissolve Use Anti-Static Weighing Dish reaction 6. Perform Experiment dissolve->reaction Add Reagents Slowly decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate Upon Completion dispose_waste 8. Dispose of Waste in Designated Containers decontaminate->dispose_waste Segregate Waste Streams remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe Seal Waste Containers wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for Safe Handling of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Detailed Procedural Steps:

  • Preparation:

    • Work Area: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the sash is at the appropriate height.

    • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

    • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, etc.) to avoid leaving the fume hood during the procedure.

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing dish to minimize contamination of balances.

    • Dissolving/Dispensing: Add solvents or reagents slowly to avoid splashing. If the compound is in solution, use appropriate volumetric glassware.

    • Performing the Experiment: Keep all containers sealed when not in use. Maintain awareness of the reaction's progress and any potential for exothermic events.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.

    • Waste Disposal:

      • Solid Waste: Contaminated gloves, weighing dishes, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

      • Liquid Waste: Unused solutions and contaminated solvents must be disposed of in a designated halogenated organic waste container. Do not pour down the drain.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9][10]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the lab and contact your institution's emergency response team.

Storage and Logistics

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any relevant hazard warnings.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, fostering a culture of safety and scientific excellence within your laboratory.

References

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine — Chemical Substance Information. NextSDS. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available from: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD. Proman. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. ACS Publications. Available from: [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by. DSpace@MIT. Available from: [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH. Available from: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. Available from: [Link]

Sources

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